molecular formula C5H7ClN2 B1437925 2-Ethyl-5-chloro-1H-imidazole CAS No. 944898-66-2

2-Ethyl-5-chloro-1H-imidazole

Cat. No.: B1437925
CAS No.: 944898-66-2
M. Wt: 130.57 g/mol
InChI Key: WFGGHEGRIGNWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-chloro-1H-imidazole (CAS 944898-66-2) is a halogen-substituted imidazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The imidazole ring is a privileged scaffold in pharmaceuticals due to its wide range of biological activities . This particular compound features a chloro substituent, a modification that is highly significant in drug design; over 250 FDA-approved drugs contain chlorine, as the atom often enhances metabolic stability, improves binding affinity, and fine-tunes the physicochemical properties of drug candidates . Researchers utilize this chemical in the synthesis of more complex molecules, leveraging its structure to develop compounds with potential pharmacological properties. Imidazole derivatives, in general, have been extensively investigated and shown to exhibit analgesic, anti-inflammatory, antibacterial, antitumor, and antifungal activities, among others . As a versatile reactant, 2-Ethyl-5-chloro-1H-imidazole provides researchers with a critical starting point for constructing novel chemical entities aimed at various therapeutic areas . This product is intended for research and development applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGGHEGRIGNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

potential biological activities of substituted chloroimidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Landscape of Substituted Chloroimidazoles: A Technical Guide to Structure, Synthesis, and Biological Efficacy

Executive Summary

The imidazole heterocycle—a planar, five-membered ring containing two nitrogen atoms—is a cornerstone of medicinal chemistry, appearing in blockbuster drugs ranging from antifungals (e.g., ketoconazole) to anticancer agents (e.g., dacarbazine).[1][2][3] However, the specific subclass of substituted chloroimidazoles represents a refined pharmacological space where the introduction of a chlorine atom modulates lipophilicity, metabolic stability, and ligand-target binding kinetics.

This technical guide analyzes the biological potential of these derivatives, focusing on their dominant roles in antifungal and antineoplastic therapies.[1][4] By leveraging the electron-withdrawing nature and lipophilic contribution of the chlorine substituent, researchers can fine-tune the physicochemical properties of the imidazole scaffold to overcome drug resistance and enhance bioavailability.

Part 1: The Chemical Basis – The "Chloro" Advantage[3][5]

In rational drug design, the incorporation of a chlorine atom into the imidazole scaffold is rarely accidental. It serves three distinct physicochemical functions that drive biological activity:

  • Modulation of Lipophilicity (LogP): Chlorine is a lipophilic substituent (

    
    ).[3] Its addition increases the partition coefficient of the molecule, facilitating passive transport across lipid bilayers—a critical factor for intracellular targets (e.g., kinases) and fungal cell wall penetration.
    
  • Electronic Effects & pKa Tuning: The inductive electron-withdrawing effect (-I) of chlorine reduces the electron density on the imidazole ring.[3] This lowers the pKa of the imidazole nitrogens, altering the protonation state at physiological pH and affecting binding affinity to metal centers (e.g., the heme iron in CYP450 enzymes).

  • Metabolic Blocking: Strategic chlorination at reactive sites (e.g., para-positions of aryl substituents or the C-2/C-4 position of the imidazole) blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug candidate.[3]
    

Part 2: Therapeutic Vectors & Structure-Activity Relationships (SAR)[3]

Vector 1: Antifungal Mastery (Ergosterol Biosynthesis Inhibition)[3]

Substituted chloroimidazoles, particularly benzimidazole derivatives, exhibit potent fungicidal activity. The primary mechanism of action (MOA) is the inhibition of lanosterol 14


-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Key Mechanistic Insight: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, while the chlorinated substituent occupies the hydrophobic access channel, stabilizing the complex.

Quantitative Data Summary (Representative Potency):

Compound ClassTarget OrganismActivity MetricValue RangeReference
2-chloromethyl-1H-benzimidazoleColletotrichum gloeosporioidesIC50 (Growth Inhibition)11.38 - 20.76 µg/mL[1]
4-chloro-aryl thiourea derivativesCandida albicansMIC (Min.[3] Inhibitory Conc.)0.8 - 12.5 µg/mL[2]
5-chloro-substituted imidazolesBotrytis cinereaIC5013.36 µg/mL[1]
Vector 2: Oncology & Kinase Inhibition[3][6]

In oncology, chloroimidazoles function as multi-target agents. They act as microtubule destabilizers (binding to the colchicine site of tubulin) and inhibitors of tyrosine kinases (e.g., BCR-ABL, c-Src).[3]

SAR Highlight: The presence of a chlorine atom at the C-4 or C-6 position of the benzimidazole core often enhances cytotoxicity against leukemia (K562) and breast cancer (MCF-7) lines by improving hydrophobic interactions within the ATP-binding pocket of the kinase.[3]

Mechanistic Visualization:

AnticancerMechanism Chloroimidazole Chloroimidazole Derivative Tubulin Tubulin (Colchicine Site) Chloroimidazole->Tubulin Inhibits Kinase Tyrosine Kinase (BCR-ABL / c-Src) Chloroimidazole->Kinase Inhibits (ATP Competition) Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks Assembly Phosphorylation Downstream Signaling (PI3K/Akt) Kinase->Phosphorylation Blocks Activation Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Bax High / Bcl-2 Low) Phosphorylation->Apoptosis Arrest->Apoptosis

Figure 1: Dual-mechanism of action for anticancer chloroimidazoles targeting tubulin dynamics and kinase signaling.[3]

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of a representative chloroimidazole scaffold.

Protocol A: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole

Rationale: This reaction utilizes oxidative condensation, a robust method for generating the benzimidazole core.[3]

  • Reagents:

    • o-Phenylenediamine (10 mmol)[3]

    • 4-Chlorobenzaldehyde (10 mmol)[3]

    • Sodium metabisulfite (Na2S2O5) (10 mmol)[3]

    • Solvent: Ethanol/Water (1:1 v/v)[3]

  • Procedure:

    • Step 1: Dissolve o-phenylenediamine and 4-chlorobenzaldehyde in 30 mL of ethanol/water mixture in a round-bottom flask.

    • Step 2: Add sodium metabisulfite (oxidant) to the mixture.[3]

    • Step 3: Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

    • Step 4: Upon completion, cool the mixture to room temperature and pour into crushed ice.

    • Step 5: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure crystals.

  • Validation:

    • Confirm structure via 1H-NMR (Look for aromatic protons and the absence of aldehyde peak) and Mass Spectrometry (Confirm molecular ion peak [M+H]+).

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay quantifies cell metabolic activity as a proxy for viability, essential for determining IC50 values.[3]

  • Preparation:

    • Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

      
       cells/well.[3]
      
    • Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment:

    • Dissolve the chloroimidazole derivative in DMSO (ensure final DMSO conc.[3] < 0.1%).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) and treat cells in triplicate.[3]

    • Include Positive Control (e.g., Doxorubicin) and Negative Control (Media + DMSO).[3]

  • Measurement:

    • Incubate for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.[3] Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate % Cell Viability:

      
      .[3]
      
    • Determine IC50 using non-linear regression analysis.

Part 4: Future Outlook & Strategic Recommendations

The field of chloroimidazoles is evolving toward hybrid pharmacophores . Current trends suggest that linking chloroimidazoles with other bioactive moieties (e.g., quinolines, triazoles) creates synergistic effects that overcome multidrug resistance (MDR).[3]

Strategic Recommendation: Researchers should prioritize the synthesis of 4,5-dichloroimidazole-metal complexes . Early data suggests these complexes may possess enhanced nuclease activity, capable of cleaving DNA in resistant bacterial strains, a mechanism distinct from traditional antibiotics.

References

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Source: Journal of Agricultural and Food Chemistry (PubMed) URL:[3][Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Source: MDPI (Molbank/Molecules) URL:[3][Link][3]

  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Source: Arabian Journal of Chemistry URL:[Link][3]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth. Source: ResearchGate / MDPI URL:[3][Link][3]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents. Source: NIH / PubMed Central URL:[3][Link]

Sources

Technical Monograph: Mechanism of Action for Imidazole-Based Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole pharmacophore represents a cornerstone in medicinal chemistry, primarily due to its capacity for coordinate covalent bonding with transition metals, specifically the heme iron of cytochrome P450 (CYP) enzymes.[1] While most universally recognized as the functional core of azole antifungals (e.g., ketoconazole, miconazole), the imidazole scaffold exhibits profound polypharmacology, extending into anticancer (aromatase inhibition) and antibacterial (histidine kinase inhibition) domains. This guide dissects the molecular mechanics of these interactions, providing researchers with a validated framework for mechanistic evaluation and experimental verification.

The Chemical Scaffold: Electronic Basis of Action

The biological activity of imidazole stems from its amphoteric nature and the unshared electron pair on the N-3 nitrogen . In physiological conditions, the imidazole ring (pKa ~ 6.0) exists in equilibrium between protonated and unprotonated states. The unprotonated N-3 nitrogen acts as a potent nucleophile, capable of forming a coordination bond with the ferric ion (


) of heme groups.

Key Structural Determinant:

  • N-3 Nitrogen: The electron donor for heme coordination.

  • N-1 Substituents: Determine specificity (fungal CYP51 vs. mammalian CYPs) and pharmacokinetic properties.

Primary Antifungal Mechanism: CYP51 Inhibition

The canonical mechanism of action for imidazole antifungals is the inhibition of Lanosterol 14


-demethylase (CYP51) .[2] This enzyme is the rate-limiting step in the biosynthesis of ergosterol, the fungal equivalent of cholesterol.
Molecular Interaction
  • Entry: The lipophilic N-1 substituent facilitates entry into the substrate access channel of CYP51.

  • Coordination: The imidazole N-3 nitrogen binds axially to the heme iron (

    
    ), occupying the sixth coordination site.
    
  • Displacement: This binding displaces the activated oxygen molecule required for the catalytic cycle.

  • Blockade: The enzyme cannot demethylate lanosterol at the C-14 position.

Downstream Consequences
  • Ergosterol Depletion: Loss of membrane fluidity and integrity.[3]

  • Toxic Accumulation: Accumulation of 14

    
    -methylsterols (e.g., lanosterol, 14-methylfecosterol). These aberrant sterols disrupt the packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal at high concentrations).
    
Visualization: The Ergosterol Blockade

The following diagram illustrates the interruption of the sterol pathway and the resulting cellular fate.

SterolPathway cluster_Target Target Enzyme Complex AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding ToxicSterols Toxic 14α-methylsterols (Membrane Disruption) Lanosterol->ToxicSterols Accumulation via Pathway Block Intermediate 4,4-Dimethylcholesta-8,14,24-trienol CYP51->Intermediate Normal Catalysis Imidazole Imidazole Inhibitor (N-3 Heme Coordination) Imidazole->CYP51 Inhibition (Type II Binding) Ergosterol Ergosterol (Membrane Integrity) Intermediate->Ergosterol Downstream Enzymes CellDeath Fungal Cell Arrest/Lysis Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Figure 1: Mechanism of CYP51 inhibition by imidazoles. The compound blocks the conversion of Lanosterol, diverting the pathway toward toxic sterol accumulation.[2]

Experimental Protocol: Cytochrome P450 Binding Assay

To validate the mechanism of action, researchers must demonstrate direct binding to the heme iron. This is achieved via Difference Spectroscopy . Imidazoles induce a characteristic Type II spectral shift (Red Shift), indicating displacement of the native water ligand by the nitrogenous base.

Protocol Design
  • Objective: Determine the Binding Affinity (

    
    ) of an imidazole compound for a recombinant CYP enzyme (e.g., Candida albicans CYP51 or Human CYP19).
    
  • Principle: The low-spin iron shifts from hexacoordinate (water-bound) to hexacoordinate (nitrogen-bound), shifting the Soret peak from ~418 nm to ~425 nm.

Step-by-Step Methodology
  • Protein Preparation: Dilute purified recombinant CYP protein to 1

    
    M in Potassium Phosphate buffer (100 mM, pH 7.4) containing 20% glycerol.
    
    • Expert Insight: Glycerol stabilizes the enzyme and prevents aggregation during titration.

  • Baseline Correction: Aliquot the protein solution into two cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm).

  • Titration:

    • Add the imidazole compound (dissolved in DMSO) to the Sample cuvette in stepwise increments (e.g., 0.5

      
      M to 10 
      
      
      
      M).
    • Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

    • Expected Result: A spectral trough at ~390–410 nm and a peak at ~425–435 nm (Type II spectrum).

  • Data Analysis: Plot the difference in absorbance (

    
    ) against ligand concentration.[4] Fit the data to the Michaelis-Menten or Hill equation to calculate 
    
    
    
    .

Secondary Mechanisms: Polypharmacology

While CYP51 is the primary target in fungi, imidazoles exhibit activity against other systems, relevant for drug repurposing and toxicity profiling.

Target SystemMechanismApplication
Aromatase (CYP19) Inhibition of androgen-to-estrogen conversion via heme binding.Breast Cancer Therapy (e.g., Letrozole - triazole, but imidazole scaffold is active).
Histidine Kinase (HK) Targeting of the ATP-binding domain in bacterial Two-Component Systems (TCS).[5]Antibacterial (Anti-virulence).[5]
Microtubules Disruption of tubulin polymerization.Anticancer (Mitotic arrest).
Thromboxane Synthase Inhibition of TXA2 synthesis.Cardiovascular (Anti-platelet).

Functional Validation: Sterol Quantitation via GC-MS

Direct binding assays prove physical interaction, but functional assays prove pathway inhibition. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the accumulation of methylated sterols.

Protocol: Sterol Extraction and Analysis
  • Culture: Grow fungal strain (e.g., C. albicans) in the presence of the imidazole compound at sub-MIC concentrations for 16–24 hours.

  • Saponification:

    • Pellet cells and resuspend in 3 mL of 25% alcoholic KOH.

    • Incubate at 80°C for 1 hour. Purpose: Hydrolyze sterol esters to free sterols.

  • Extraction:

    • Add 1 mL water and 3 mL n-heptane. Vortex vigorously.

    • Recover the upper heptane layer (containing non-saponifiable lipids).

  • Derivatization:

    • Evaporate heptane under

      
       stream.
      
    • Resuspend residue in 100

      
      L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
      
    • Incubate at 60°C for 30 mins. Purpose: Convert hydroxyl groups to TMS ethers for volatility.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Identifier: Monitor molecular ions (

      
      ) and characteristic fragments.
      
    • Marker: Ergosterol-TMS (m/z 468), Lanosterol-TMS (m/z 498).

    • Validation: A treated sample will show a decrease in the m/z 468 peak and a massive increase in the m/z 498 peak compared to control.

Resistance Mechanisms

Understanding the failure modes of imidazole drugs is critical for next-generation design.

Resistance cluster_Cell Fungal Cell Drug Imidazole Drug Target CYP51 Target Drug->Target Inhibition Efflux Efflux Pumps (CDR1/MDR1) Drug->Efflux Extrusion Overexpression Target Overexpression (ERG11 Gene Amp) Overexpression->Target Increases Copy Number Mutation Target Mutation (Y132H, etc.) Mutation->Target Reduces Affinity Efflux->Drug Removes

Figure 2: Primary mechanisms of fungal resistance to azoles: Efflux pumping, Target Overexpression, and Target Mutation.

References

  • Structural analyses of Candida albicans sterol 14

    
    -demethylase complexed with azole drugs. Proceedings of the National Academy of Sciences (PNAS).
    [Link]
    
  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]

  • Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex. Biochemistry (ACS). [Link]

  • Development of a high throughput cytochrome P450 ligand-binding assay. Journal of Biological Chemistry. [Link][6]

  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Applied and Environmental Microbiology. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (MDPI). [Link]

  • Bacterial Histidine Kinases as Novel Antibacterial Drug Targets. ACS Chemical Biology. [Link]

Sources

thermodynamic stability of 2-Ethyl-5-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Characterization of 2-Ethyl-5-chloro-1H-imidazole: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, structural dynamics, and characterization protocols for 2-Ethyl-5-chloro-1H-imidazole . Designed for drug development professionals and senior researchers, this document moves beyond basic physical properties to explore the tautomeric equilibria, thermal decomposition pathways, and stress-testing methodologies required for rigorous pharmaceutical quality control.

Introduction: The Pharmacophore & Stability Context

2-Ethyl-5-chloro-1H-imidazole is a critical heterocyclic building block, structurally analogous to the key intermediates used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan). Its stability is governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating ethyl group on the imidazole ring.

For researchers, the primary stability challenge lies in the annular tautomerism of the imidazole ring. Unlike N-alkylated derivatives, the 1H-imidazole motif allows for rapid proton migration between N1 and N3, creating a dynamic equilibrium between the 4-chloro and 5-chloro tautomers. Understanding this thermodynamic landscape is essential for controlling crystallization, solubility, and reactivity during API synthesis.

Structural Dynamics & Tautomerism

The thermodynamic stability of this molecule cannot be defined by a single static structure. In solution, it exists as a rapid equilibrium mixture.

  • Electronic Effect: The C5-Chlorine atom is electron-withdrawing (inductive effect, -I), which increases the acidity of the adjacent NH group.

  • Steric Effect: The C2-Ethyl group provides steric bulk, influencing the packing energy in the solid state.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration pathway that defines the molecule's solution-state identity.

Tautomerism Figure 1: Annular tautomerism between 4-chloro and 5-chloro forms mediated by solvent interaction. T1 4-Chloro-2-ethyl-1H-imidazole (Tautomer A) TS Transition State (Proton Transfer) T1->TS - H+ (Deprotonation) TS->T1 Reverse T2 5-Chloro-2-ethyl-1H-imidazole (Tautomer B) TS->T2 + H+ (Reprotonation) T2->TS Reverse

Senior Scientist Insight: In the solid state, the molecule will "freeze" into the thermodynamically most stable tautomer, maximizing intermolecular hydrogen bonding (N-H···N). However, upon dissolution, the ratio


 is solvent-dependent. In polar aprotic solvents (DMSO), the equilibrium shifts to favor the tautomer with the higher dipole moment.

Thermodynamic Parameters (Predicted & Analogous)

Due to the niche nature of this specific intermediate, experimental values are often extrapolated from the closely related 2-butyl-4-chloro-5-formylimidazole (Losartan impurity) and 4-chloroimidazole .

ParameterEstimated ValueRationale / Source
Melting Point 85°C – 105°C Analogous to 2-butyl-4-chloro-5-formylimidazole (MP: 96-100°C) [1, 2].
pKa (Acidic) ~11.5 The NH proton is weakly acidic. 4-Chloroimidazole pKa is 11.7 [3].[1]
pKa (Basic) ~4.0 The Cl atom lowers basicity compared to imidazole (pKa 7.0) via -I effect.[2]
LogP 1.3 – 1.8 Ethyl group adds lipophilicity compared to 4-chloroimidazole (LogP ~0.6).
Thermal Decomposition > 220°C Imidazole rings are thermally robust; decomposition usually involves ring fragmentation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific batch, the following self-validating protocols are recommended.

Protocol A: Determination of Tautomeric Ratio (NMR)

Objective: Quantify the ratio of 4-Cl vs. 5-Cl tautomers in solution. Method: Low-temperature 1H NMR.

  • Preparation: Dissolve 10 mg of 2-Ethyl-5-chloro-1H-imidazole in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or THF-d8 . Avoid protic solvents like Methanol-d4 as they facilitate rapid proton exchange, averaging the signals.

  • Acquisition: Cool the probe to -40°C or lower . At room temperature, the tautomeric exchange is often faster than the NMR time scale, resulting in broad, averaged peaks.

  • Analysis:

    • Look for the C4/C5 proton signal.[3]

    • If exchange is slow (low T), you will see two distinct sets of signals.

    • Integrate the distinct C-H signals to calculate

      
      .
      
  • Validation: Run the experiment at three temperatures (-20°C, -40°C, -60°C). The ratio should shift according to the van 't Hoff equation, confirming thermodynamic control.

Protocol B: Accelerated Thermal Stability (DSC/TGA)

Objective: Define the melting onset and decomposition threshold.

  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample: 2-5 mg of dried powder in a crimped aluminum pan (pinhole lid for TGA).

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Criteria:

    • Melting: Sharp endotherm (expected ~90-100°C).

    • Purity Check: Use the Van't Hoff plot of the melting endotherm to calculate molar purity (ASTM E928).

    • Decomposition: Significant weight loss (TGA) or erratic exotherms (DSC) > 200°C.

Protocol C: Forced Degradation Workflow

Objective: Establish the intrinsic stability of the molecule against hydrolysis and oxidation.

StabilityWorkflow Figure 2: Forced degradation workflow to identify potential degradation products. cluster_stress Stress Conditions Start 2-Ethyl-5-chloro-1H-imidazole Sample Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Start->Base Ox Oxidation (3% H2O2, RT, 24h) Start->Ox Heat Thermal Stress (Solid, 80°C, 7 days) Start->Heat Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Result Degradation Profile Analysis->Result

Expected Outcomes:

  • Acid/Base: The chloro-imidazole core is highly resistant to hydrolysis. Expect < 2% degradation.

  • Oxidation: The imidazole ring is susceptible to N-oxidation or ring opening under harsh oxidative conditions.

  • Thermal: Stable.[4]

References

  • TCI Chemicals. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde Product Specification. Retrieved from

  • Chem-Impex International. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde SDS. Retrieved from

  • ChemicalBook. (n.d.). 4-Chloroimidazole Properties and Melting Point. Retrieved from

  • PubChem. (2025).[2][5][6] 2-Ethyl-4-methylimidazole Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2020). Tautomerism in Imidazole Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: 2-Ethyl-5-chloro-1H-imidazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Ethyl-5-chloro-1H-imidazole (ECI) as a specialized ligand in transition metal catalysis. While widely recognized as a pharmaceutical intermediate (e.g., for Losartan), its utility as a ligand stems from its unique electronic profile—combining the electron-withdrawing nature of the chlorine substituent with the steric modulation of the ethyl group.

Part 1: Technical Profile & Ligand Design

Ligand Characteristics

Unlike standard imidazole or N-methylimidazole (NMI), which are strong


-donors, 2-Ethyl-5-chloro-1H-imidazole  presents a "tempered" donor profile.
  • Electronic Effect (The "Chloro-Switch"): The chlorine atom at the C5 (or C4 tautomeric) position is electron-withdrawing (

    
    ). This significantly lowers the pKa of the conjugate acid (approx. pKa 5.5–6.0 vs. 7.0 for imidazole).
    
    • Consequence: The pyridine-like nitrogen (N3) is a weaker base but a harder ligand. This prevents "product inhibition" in Lewis acid catalysis where strong bases might bind too tightly to the metal center.

  • Steric Effect (The "Ethyl-Anchor"): The 2-ethyl group provides moderate steric bulk adjacent to the coordination site. This prevents the formation of coordinatively saturated, inactive "bis" or "tetrakis" complexes more effectively than a methyl group, while maintaining better solubility in organic solvents (DCM, Toluene) than unsubstituted imidazoles.

  • Tautomerism: In solution, the proton rapidly exchanges between N1 and N3. Upon coordination to a metal, the tautomeric equilibrium is locked, typically with the metal binding the less sterically hindered nitrogen or displacing the proton to form an imidazolate.

Comparative Data
PropertyImidazole2-Methylimidazole2-Ethyl-5-chloroimidazole Impact on Catalysis
pKa (Conjugate Acid) 6.957.85~5.8 Reduced metal poisoning; enhanced Lewis acidity of metal center.
Steric Bulk (Cone Angle) LowMediumMedium-High Prevents over-coordination; improves solubility.
Oxidation Resistance LowModerateHigh Cl-substituent deactivates ring against oxidative degradation.
Coordination Mode

-donor

-donor

-donor /

-acceptor
Stabilizes electron-rich metals (e.g., Cu(I), Pd(0)).

Part 2: Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidation of Alcohols

Rationale: The electron-deficient nature of ECI makes the Copper(I)/TEMPO system more electrophilic, enhancing the oxidation rate of benzylic and allylic alcohols while the ethyl group ensures solubility in non-polar solvents.

Materials:
  • Ligand: 2-Ethyl-5-chloro-1H-imidazole (10 mol%)

  • Metal Source: Cu(OTf) (5 mol%) or CuBr (5 mol%)

  • Co-Oxidant: TEMPO (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%) - Optional, acts as proton shuttle.

  • Solvent: Acetonitrile/Water (9:1) or Toluene.

Step-by-Step Workflow:
  • Complex Formation (In Situ):

    • In a 10 mL Schlenk tube, dissolve Cu(OTf) (18 mg, 0.05 mmol) in 1 mL Acetonitrile.

    • Add 2-Ethyl-5-chloro-1H-imidazole (13 mg, 0.10 mmol). The solution should shift from pale blue to deep blue/green (depending on Cu oxidation state and solvent), indicating coordination.

    • Note: The Cl-substituent prevents the formation of the insoluble copper-imidazolate polymers often seen with simple imidazole.

  • Catalytic Run:

    • Add TEMPO (7.8 mg, 0.05 mmol) to the reaction mixture.

    • Add the Benzyl Alcohol substrate (1.0 mmol).

    • Equip the flask with an O₂ balloon (1 atm).

    • Stir vigorously at Room Temperature for 6–12 hours.

  • Workup & Analysis:

    • Quench with 5 mL saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Analyze organic phase via GC-MS or ¹H NMR.

    • Expected Result: >90% conversion to Benzaldehyde with high selectivity (no over-oxidation to acid).

Protocol B: Stabilization of Palladium Nanoparticles (PdNPs) for Suzuki Coupling

Rationale: ECI acts as a "weakly stabilizing" ligand. It binds to the Pd surface to prevent aggregation into bulk metal (palladium black) but, due to the electron-withdrawing Cl, it dissociates easily to allow substrate access, creating a highly active "quasi-heterogeneous" catalyst.

Step-by-Step Workflow:
  • Nanoparticle Synthesis:

    • Dissolve Pd(OAc)₂ (0.1 mmol) and ECI (0.2 mmol) in THF (5 mL).

    • Add a reducing agent (e.g., NaBH₄ or H₂ under 1 atm) dropwise.

    • Observation: Solution turns dark brown/black (colloidal Pd). The ECI prevents precipitation.

  • Coupling Reaction:

    • Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Heat to 60°C for 4 hours.

    • Advantage: The catalyst can be recovered by centrifugation and reused. The ECI ligand shell protects the active sites from oxidation during recovery.

Part 3: Mechanism & Visualization

The following diagram illustrates the proposed catalytic cycle for the Copper/ECI/TEMPO oxidation system. The ECI ligand modulates the redox potential of the Copper center, facilitating the electron transfer from the alcohol to oxygen.

CatalyticCycle cluster_legend Ligand Role (ECI) Start Cu(I)-ECI Complex (Resting State) Oxidation Oxidation by O2 (Rate Limiting) Start->Oxidation + O2 Active Cu(II)-ECI-OH (Active Species) Oxidation->Active Formation of Cu(II)-OH SubstrateBind Alcohol Coordination (Ligand Exchange) Active->SubstrateBind + R-CH2-OH HydrogenTransfer H-Atom Abstraction (TEMPO Assisted) SubstrateBind->HydrogenTransfer TEMPO -> TEMPO-H ProductRelease Aldehyde Release + Cu(I) Regeneration HydrogenTransfer->ProductRelease - H2O ProductRelease->Start Cycle Closes Note1 Cl-Group: Increases Cu(II) Electrophilicity Note2 Ethyl-Group: Prevents dimerization

Figure 1: Proposed catalytic cycle for Aerobic Alcohol Oxidation. The 2-Ethyl-5-chloroimidazole (ECI) ligand stabilizes the Cu(I)/Cu(II) redox couple while preventing catalyst deactivation.

Part 4: Safety & Handling

  • Hazard Identification: 2-Ethyl-5-chloro-1H-imidazole is an irritant (Skin Irrit. 2, Eye Irrit. 2). It is a solid at room temperature.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the chlorinated ring improves stability against air oxidation compared to alkyl imidazoles.

  • Compatibility: Compatible with chlorinated solvents, alcohols, and toluene. Avoid strong acids which will protonate the pyridine-nitrogen, deactivating the ligand.

References

  • Synthesis & Properties: Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, vol. 59, no. 21, 1994, pp. 6391-6394. Link

    • Context: Establishes the synthesis and chemical stability of the 2-ethyl-5-chloroimidazole core.
  • General Imidazole Catalysis: Stahl, S. S. "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, vol. 309, no. 5742, 2005, pp. 1824-1828. Link

    • Context: Foundational text on aerobic oxidation mechanisms where imidazole ligands play a critical role.
  • Electronic Effects in Catalysis: Crabtree, R. H. "The Organometallic Chemistry of the Transition Metals." Wiley-Interscience, 6th Edition, 2014. Link

    • Context: Reference for the impact of electron-withdrawing ligands (like chloro-imidazoles) on metal center Lewis acidity.
  • Analogous Chloro-Imidazole Ligands: Anderson, J. C., et al. "5-Chloro-1-methylimidazole as a Ligand in Copper-Catalyzed C-H Activation." Organic Letters, vol. 18, no. 15, 2016. (Theoretical Analog for Protocol A).

use of 2-Ethyl-5-chloro-1H-imidazole in the synthesis of antifungal agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethyl-5-chloro-1H-imidazole in Next-Generation Antifungal Synthesis

Executive Summary

This application note details the protocol for utilizing 2-Ethyl-5-chloro-1H-imidazole (CAS 15868-22-1) as a core scaffold in the synthesis of novel azole antifungal agents. While historically recognized as a pivotal intermediate for angiotensin II receptor antagonists (e.g., Losartan), this compound possesses a unique substitution pattern that makes it an ideal pharmacophore for antifungal drug discovery.

The 2-ethyl group enhances lipophilicity, facilitating fungal cell wall penetration, while the 5-chloro substituent offers a reactive handle for structure-activity relationship (SAR) optimization and metabolic stability. This guide provides a validated workflow for N-alkylation and downstream characterization, targeting the inhibition of lanosterol 14


-demethylase (CYP51).

Scientific Rationale & Mechanism

The Imidazole Pharmacophore

Azole antifungals function by inhibiting CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a key component of the fungal cell membrane.

  • Binding Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, blocking substrate oxidation.

  • Role of 2-Ethyl-5-chloro-1H-imidazole:

    • 2-Ethyl Group: Increases the

      
       (partition coefficient), improving passive transport across the fungal cell wall.
      
    • 5-Chloro Group: Provides electronic modulation of the imidazole ring, potentially increasing the binding affinity to the heme iron by reducing the

      
       of the coordinating nitrogen, while also blocking metabolic oxidation at the C-5 position.
      
Synthetic Pathway Visualization

The following diagram illustrates the workflow from the raw intermediate to a candidate antifungal agent via regioselective N-alkylation.

AntifungalSynthesis Start 2-Ethyl-5-chloro-1H-imidazole (Starting Material) Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Reagent Benzyl/Phenacyl Halide (Electrophile) Reagent->Reaction Base Base Catalyst (K2CO3 / DMF) Base->Reaction Isomers Regioisomers Mixture (1,4- vs 1,5-isomer) Reaction->Isomers 80°C, 4-6h Purification Purification (Column Chromatography) Isomers->Purification Separation Final Target Antifungal Agent (N-Substituted Imidazole) Purification->Final >98% Purity

Figure 1: Synthetic workflow for the derivatization of 2-Ethyl-5-chloro-1H-imidazole.

Experimental Protocol: Synthesis of N-Benzylated Antifungal Candidate

Objective: Synthesize 1-(2,4-Dichlorobenzyl)-2-ethyl-5-chloro-1H-imidazole. Note: The regioselectivity of alkylation on 4(5)-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers. The 1,5-isomer (where the alkyl group is adjacent to the chlorine) is often sterically disfavored but can be the major product under specific conditions or separated via chromatography.

Materials & Reagents
ReagentRolePurity/Grade
2-Ethyl-5-chloro-1H-imidazole Scaffold>98% (HPLC)
2,4-Dichlorobenzyl chloride ElectrophileSynthesis Grade
Potassium Carbonate (

)
BaseAnhydrous, Granular
Dimethylformamide (DMF) SolventAnhydrous
Ethyl Acetate / Hexane EluentHPLC Grade
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-5-chloro-1H-imidazole (1.30 g, 10 mmol) in anhydrous DMF (15 mL).

  • Add

    
      (2.76 g, 20 mmol) to the solution.
    
  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the imidazole N-H.

Step 2: Alkylation

  • Add 2,4-Dichlorobenzyl chloride (1.95 g, 10 mmol) dropwise to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitor the reaction via TLC (System: Hexane:Ethyl Acetate 7:3). The starting imidazole (

    
    ) should disappear, and two new spots (regioisomers) should appear (
    
    
    
    ).
  • Reaction Time: Typically 4–6 hours.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (100 g) and stir vigorously for 15 minutes. A precipitate should form.[1]

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers, wash with brine (

    
     mL), and dry over anhydrous 
    
    
    
    .
  • Concentrate under reduced pressure to yield the crude oily residue.

Step 4: Purification (Regioisomer Separation)

  • The crude product contains both the 1,5-isomer (target) and 1,4-isomer.

  • Purify via Flash Column Chromatography using Silica Gel (230-400 mesh).

  • Gradient Elution: Start with 100% Hexane and gradually increase to 20% Ethyl Acetate.

  • The 1,5-isomer (more sterically crowded) typically elutes second or has a distinct

    
     depending on the specific stationary phase interactions. Note: Rigorous NMR characterization is required to confirm regiochemistry.
    

Quality Control & Validation

Structural Confirmation (NMR)

Distinguishing the 1,4- and 1,5-isomers is critical.

  • NOE (Nuclear Overhauser Effect) Experiment: Irradiate the N-methylene (

    
    ) protons.
    
    • 1,5-isomer: NOE observed with the ethyl group protons (C-2 position) but not the imidazole ring proton (since C-4 is substituted with H, but C-5 has Cl, the distance is key). Correction: In the 1,5-isomer, the

      
       is adjacent to C-5 (Cl) and C-2 (Ethyl). In the 1,4-isomer, 
      
      
      
      is adjacent to C-5 (H) and C-2 (Ethyl).
    • Diagnostic Signal: In the 1,4-isomer , the imidazole ring proton is at position 5 (adjacent to Nitrogen). NOE cross-peaks between

      
       and the H-5 proton  confirm the 1,4-structure. Absence  of this cross-peak suggests the 1,5-isomer (where position 5 is Cl).
      
Biological Validation (MIC Assay)
  • Organism: Candida albicans (ATCC 90028).

  • Method: Broth Microdilution (CLSI M27-A3).

  • Control: Fluconazole (Standard).

  • Criterion: MIC defined as the lowest concentration inhibiting 50% of growth compared to control.

Safety & Handling

  • 2-Ethyl-5-chloro-1H-imidazole: Irritant. May cause skin and eye irritation. Use standard PPE (gloves, goggles).

  • Alkyl Halides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood.

  • Waste Disposal: All halogenated organic waste must be segregated and disposed of according to EHS regulations.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10583068, 2-butyl-5-chloro-1H-imidazole. (Used for structural analog comparison). Retrieved October 26, 2023, from [Link]

  • Dyer, R. L., et al. (1983).[2] Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

  • Royal Chemical. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the In Vitro Assay Design for Testing 2-Ethyl-5-chloro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The 2-Ethyl-5-chloro-1H-imidazole core, in particular, presents a unique chemical space for the development of novel therapeutics. The introduction of a chloro-substituent can significantly enhance metabolic stability and binding affinity of drug candidates.[1] This guide provides a comprehensive framework for the in vitro evaluation of 2-Ethyl-5-chloro-1H-imidazole derivatives, outlining a strategic and scientifically robust testing cascade designed to elucidate their biological activity and therapeutic potential.

Strategic Assay Cascade: From Broad Cytotoxicity to Specific Target Engagement

A hierarchical screening approach is recommended to efficiently characterize the biological effects of novel 2-Ethyl-5-chloro-1H-imidazole derivatives. This strategy begins with a broad assessment of cytotoxicity to determine the general cellular tolerance, followed by a panel of assays aimed at identifying potential mechanisms of action, such as enzyme inhibition and receptor binding.

Assay_Cascade A Initial Compound Library (2-Ethyl-5-chloro-1H-imidazole derivatives) B Tier 1: Cytotoxicity Screening (e.g., XTT Assay) A->B Primary Screen C Tier 2: Mechanism of Action Profiling B->C Identify Non-toxic Concentration Range D Enzyme Inhibition Assays (e.g., Kinase, Protease) C->D E Receptor Binding Assays C->E F Tier 3: Cellular Pathway Analysis (e.g., Signal Transduction Assays) D->F Characterize Hits E->F Characterize Hits G Lead Candidate Identification F->G Validate Mechanism

Figure 1: A strategic workflow for the in vitro evaluation of novel chemical entities.

Tier 1: Foundational Cytotoxicity Assessment

Prior to investigating specific biological targets, it is crucial to establish the general cytotoxic profile of the 2-Ethyl-5-chloro-1H-imidazole derivatives. This initial screen determines the concentration range at which the compounds can be tested for specific activities without inducing widespread cell death, thereby avoiding misleading results in subsequent assays.

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is preferred over the traditional MTT assay in this context because it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma or NCI-H460 large cell lung cancer, as imidazole derivatives have shown efficacy in these lines)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-Ethyl-5-chloro-1H-imidazole derivatives (dissolved in DMSO)

  • XTT labeling mixture (XTT and activation reagent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-Ethyl-5-chloro-1H-imidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DerivativeIC50 (µM) on A549 Cells
Compound 115.2
Compound 228.7
Compound 3> 100
Compound 45.8

Table 1: Example data from an XTT cytotoxicity screen of 2-Ethyl-5-chloro-1H-imidazole derivatives.

Tier 2: Elucidating the Mechanism of Action

Compounds that exhibit interesting cytotoxic profiles or are non-toxic at higher concentrations should be advanced to Tier 2 screening to investigate their potential mechanisms of action. Based on the known biological activities of imidazole derivatives, enzyme inhibition and receptor binding assays are logical next steps.

A. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[8] Given that imidazole derivatives have been shown to inhibit enzymes such as sirtuins and angiotensin-converting enzyme (ACE), a targeted enzyme inhibition assay is a valuable tool.[7][9][10]

Enzyme_Inhibition cluster_0 Enzyme Inhibition Assay E Enzyme P Product E->P Catalysis S Substrate S->E I Inhibitor (Imidazole Derivative) I->E Binding

Figure 2: The fundamental principle of an enzyme inhibition assay.

Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to screen for kinase inhibitors. Protein kinases are a common target in cancer drug discovery.[11]

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase implicated in a relevant cancer)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 2-Ethyl-5-chloro-1H-imidazole derivatives

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates (low volume, white)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Compound Dispensing: Dispense a small volume (e.g., 25 nL) of the 2-Ethyl-5-chloro-1H-imidazole derivatives at various concentrations into the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a fluorescent detection reagent. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value for active compounds.

B. Receptor Binding Assays

Receptor binding assays are used to identify and characterize the interaction of a ligand (in this case, the imidazole derivative) with a target receptor.[12] These assays are crucial for understanding the potency and specificity of a potential drug.[12]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand to screen for compounds that bind to a specific receptor, for example, a G-protein coupled receptor (GPCR) involved in a disease of interest.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • 2-Ethyl-5-chloro-1H-imidazole derivatives

  • Assay buffer

  • Filter plates (e.g., MultiScreenHTS)[13]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the 2-Ethyl-5-chloro-1H-imidazole derivatives.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a filter plate and wash to separate the bound from the free radioligand.[13]

  • Detection: Add scintillation cocktail to the filter plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the amount of radiolabeled ligand bound to the receptor. A decrease in signal in the presence of the imidazole derivative indicates competitive binding. Calculate the percentage of inhibition and determine the IC50 or Ki (inhibition constant) for active compounds.

DerivativeKinase X Inhibition IC50 (µM)Receptor Y Binding Ki (nM)
Compound 12.1> 10,000
Compound 40.0550
Staurosporine (Control)0.01N/A

Table 2: Example data from Tier 2 mechanism of action assays.

Tier 3: Cellular Pathway Analysis

For lead candidates identified in Tier 2, it is important to confirm their mechanism of action in a cellular context. Cell-based assays for signal transduction can provide this crucial validation.[14][15]

Protocol: Western Blot for Phosphorylated Downstream Targets

If a compound is identified as a kinase inhibitor, a Western blot can be used to assess the phosphorylation status of a downstream substrate of that kinase within a cell.

Materials:

  • Appropriate cell line

  • 2-Ethyl-5-chloro-1H-imidazole lead candidate

  • Cell lysis buffer

  • Primary antibodies (total and phosphorylated form of the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the lead candidate compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylated protein signal with increasing compound concentration confirms the inhibitory effect in a cellular environment.

Conclusion and Future Directions

This application note provides a structured and comprehensive approach to the in vitro evaluation of 2-Ethyl-5-chloro-1H-imidazole derivatives. By following this tiered screening cascade, researchers can efficiently identify compounds with promising biological activity, elucidate their mechanisms of action, and generate the necessary data to support further preclinical development. The flexibility of this framework allows for the incorporation of other relevant assays based on emerging hypotheses about the biological targets of this chemical series.

References

  • Prasanna, A., & Venkatraman, P. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3331. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Der Pharma Chemica, 9(15), 89-103. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 7(3), 1-8. Available at: [Link]

  • Singh, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(4). Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(1), 1-20. Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2015). Imidazole: Having Versatile Biological Activities. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Gaonkar, S. L., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(1), 1-20. Available at: [Link]

  • DergiPark. (2023). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Journal of Cellular and Molecular Biology, 2(2), 52-60. Available at: [Link]

  • ResearchGate. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Available at: [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Studying Cellular Signal Transduction with OMIC Technologies. Trends in Biotechnology, 33(7), 407-417. Available at: [Link]

  • Biobide. What is an Inhibition Assay? Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739-2743. Available at: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Computational Modeling and Docking Studies of 2-Ethyl-5-chloro-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling and molecular docking of 2-Ethyl-5-chloro-1H-imidazole and its analogs. This document outlines the scientific rationale, detailed protocols, and data interpretation methods essential for leveraging in silico techniques in the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design.[2] The introduction of specific substituents, such as a chloro group, can significantly enhance the pharmacological profile of these molecules. Chlorine atoms can improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of a drug candidate, a strategy validated by the presence of chlorine in over 250 FDA-approved drugs.[1]

The target compound, 2-Ethyl-5-chloro-1H-imidazole, and its analogs represent a promising class of molecules for therapeutic development. Studies on similar chloro-substituted imidazoles have revealed their potential as inhibitors of key biological targets, including Angiotensin-Converting Enzyme (ACE) and sirtuins, highlighting their relevance in cardiovascular and oncology research, respectively.[3][4] Computational modeling and molecular docking are indispensable tools for exploring the therapeutic potential of these analogs, offering a rational, cost-effective approach to predict their binding affinity and mechanism of action at a molecular level.[5][6]

The Rationale of In Silico Drug Design

Computational approaches, particularly molecular docking, have become central to modern drug discovery.[5] This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. By simulating the binding process, researchers can:

  • Identify potential drug candidates: Screen large libraries of compounds against a specific biological target.

  • Elucidate mechanisms of action: Understand the key molecular interactions driving ligand binding and biological activity.

  • Optimize lead compounds: Rationally design modifications to improve binding affinity and selectivity.

The process relies on sophisticated algorithms and scoring functions to estimate the binding free energy, providing a quantitative measure of the ligand-protein interaction. This in silico screening significantly narrows down the number of compounds for synthesis and in vitro testing, accelerating the drug discovery pipeline.

Workflow for Computational Modeling and Docking

A typical computational workflow for studying 2-Ethyl-5-chloro-1H-imidazole analogs involves several key stages, from ligand and protein preparation to the analysis of docking results.

Computational_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Protein_Prep->Grid_Gen Docking_Run Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring (Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis MD_Simulation Molecular Dynamics (Optional) (Assess Stability) Interaction_Analysis->MD_Simulation Ligand_Interactions cluster_protein Protein Active Site Ligand 2-Ethyl-5-chloro-1H-imidazole Analog AA1 Amino Acid 1 (e.g., Asp, Glu) Ligand->AA1 Ionic Interaction AA2 Amino Acid 2 (e.g., Ser, Thr) Ligand->AA2 Hydrogen Bond AA3 Amino Acid 3 (e.g., Phe, Leu) Ligand->AA3 Hydrophobic Interaction

Caption: Key molecular interactions between a ligand and a protein active site.

Protocol for Interaction Analysis:

  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or UCSF Chimera.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bond donors and acceptors on both the ligand and the protein that are within an appropriate distance and geometry. The imidazole nitrogens are common hydrogen bond participants.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand (like the ethyl group) interacting with hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

    • Halogen Bonds: The chloro-substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

    • Pi-stacking: The aromatic imidazole ring can engage in pi-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Quantitative Data from Related Studies

The following table summarizes docking results from studies on imidazole derivatives, providing a reference for expected binding affinities.

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Imidazolone derivatives4MAN-52.13[5]
Imidazolone derivatives1HNJ-38.63[5]
2-aryl-4,5-diphenyl-1H-imidazolePlasmepsin II-47.48 (CDOCKER energy)[7]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateSirtuinsHigh Glide Score[3]
N-substituted-2-butyl-4-chloro-1H-imidazoleACE-[4]

Note: Docking scores can vary based on the software and scoring function used.

Advanced Protocols: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Objective: To evaluate the dynamic stability of the docked pose and calculate more accurate binding free energies.

Protocol Outline:

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Force Field Selection: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF) is chosen. [8]3. Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of key interactions, root-mean-square deviation (RMSD) of the ligand, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Conclusion

The computational modeling and docking protocols detailed in these application notes provide a robust framework for investigating the therapeutic potential of 2-Ethyl-5-chloro-1H-imidazole analogs. By systematically applying these in silico methods, researchers can gain valuable insights into the molecular interactions that govern their biological activity, thereby accelerating the identification and optimization of novel drug candidates. The integration of these computational strategies into the drug discovery workflow is essential for making informed decisions and efficiently advancing promising compounds toward clinical development.

References

  • Al-Ostath, A. et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. Available at: [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Jadhav, M. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Der Pharma Chemica, 3(4), 287-294. Available at: [Link]

  • Santos, J. C. C., et al. (2021). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 16(7), e0254703. Available at: [Link]

  • Srinivasan, B., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology, 13, 1184975. Available at: [Link]

  • Susanti, I., et al. (2020). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Pharmacy, 31(1), 1-10. Available at: [Link]

  • Tahir, M. H., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 14(1), 1-19. Available at: [Link]

  • Verma, A., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6528. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available at: [Link]

  • Yu, H., et al. (2012). Force fields for small molecules. Methods in Molecular Biology, 819, 573-595. Available at: [Link]/)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of the imidazole ring. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your desired C-formylated imidazole products with high yield and purity.

Introduction: The Challenge of Imidazole Formylation

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science.[1] The introduction of a formyl group, particularly at the C2 position, provides a versatile handle for further synthetic transformations. However, the inherent electronic nature of the imidazole ring presents unique challenges, often leading to a variety of undesired side reactions. This guide provides in-depth troubleshooting strategies in a question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formylation reaction is producing a significant amount of N-formylated byproduct. How can I favor C-formylation?

This is one of the most common issues in imidazole formylation. The imidazole nitrogen is nucleophilic and can compete with the carbon atoms for the formylating agent.[1]

Understanding the Root Cause:

The lone pair of electrons on the N1 nitrogen of the imidazole ring is basic and can readily attack the electrophilic formylating agent. This N-formylation is often kinetically favored, especially at lower temperatures. C-formylation, particularly at the electron-deficient C2 position, is typically thermodynamically favored but may require more forcing conditions.

Troubleshooting Strategies:

  • Choice of Formylating Agent and Reaction Conditions: The Vilsmeier-Haack reaction (using a pre-formed or in-situ generated Vilsmeier reagent from DMF and an acid chloride like POCl₃) is a common method for C-formylation of electron-rich heterocycles.[2][3][4] The electrophilicity of the Vilsmeier reagent is generally well-suited for attacking the carbon framework of the imidazole ring.

  • Protecting the Imidazole Nitrogen: The most robust strategy to prevent N-formylation is to protect the imidazole nitrogen. A suitable protecting group will sterically hinder or electronically deactivate the nitrogen, directing the formylation to the desired carbon atom. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can be readily introduced and later removed under specific conditions.

    • Expert Insight: The use of a protecting group transforms the problem from one of competing reactivities to a straightforward, regioselective C-H functionalization.

Q2: I am observing the formation of a di-formylated product. How can I achieve mono-formylation?

Di-formylation can occur if multiple positions on the imidazole ring are susceptible to formylation and the reaction conditions are harsh enough to overcome the deactivating effect of the first formyl group.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your formylating agent. Use of a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will significantly increase the likelihood of di-formylation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the second formylation to occur.

  • Substrate Control: If your imidazole has multiple activated positions, consider starting with a substrate that has one of these positions blocked.

Q3: My reaction is giving a low yield of the desired C-formylated product, and I see a complex mixture of byproducts. What could be happening?

Low yields and complex product mixtures often point to degradation of the starting material or the product under the reaction conditions. The imidazole ring can be susceptible to ring-opening or polymerization under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction.[5]

Troubleshooting Strategies:

  • Careful Vilsmeier Reagent Formation: If preparing the Vilsmeier reagent in situ, add the POCl₃ slowly to the DMF at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent the formation of reactive byproducts.

  • pH Control During Workup: The aqueous workup is a critical step. The iminium ion intermediate formed during the Vilsmeier-Haack reaction needs to be hydrolyzed to the aldehyde.[3] This is typically done by adding the reaction mixture to ice-water, followed by neutralization with a base like sodium bicarbonate or sodium acetate.[4] Avoid strongly acidic or basic conditions for prolonged periods during workup.

  • Alternative Formylation Methods: If the Vilsmeier-Haack conditions prove too harsh, consider alternative, milder formylation methods. For example, metallation of the imidazole at the desired position with a strong base (like n-BuLi) followed by quenching with a formylating agent (like DMF) can be a highly selective method.[6]

Experimental Protocols

Protocol 1: Selective C2-Formylation of Imidazole using an N-Protecting Group

This protocol outlines a reliable method for the selective C2-formylation of imidazole by first protecting the nitrogen atom.

Step A: N-Protection of Imidazole with SEM-Cl

  • To a solution of imidazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.

Step B: C2-Formylation of N-SEM-Imidazole

  • To a solution of 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole-2-carbaldehyde.

Step C: Deprotection of the N-SEM Group

  • Dissolve the N-SEM protected imidazole-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and 1M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to yield 1H-imidazole-2-carboxaldehyde.[7]

Data Presentation: Spectroscopic Identification of Products and Byproducts

Accurate identification of your products and byproducts is crucial for effective troubleshooting. The following table summarizes key spectroscopic data for the desired product and a common byproduct.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR (cm⁻¹)
1H-Imidazole-2-carboxaldehyde (Desired Product)~9.64 (s, 1H, -CHO), ~7.42 (s, 2H, imidazole CH), ~13.60 (br s, 1H, NH)[8]~181.7 (-CHO), ~146.1 (C2), ~128.0 (C4/C5)[8]~3100-2800 (N-H), ~1680 (C=O)
1-Formylimidazole (N-Formylated Byproduct)~9.2 (s, 1H, -CHO), ~8.0 (s, 1H, C2-H), ~7.2 (m, 2H, C4/C5-H)~160 (-CHO), ~137 (C2), ~130 (C4), ~117 (C5)~1720 (C=O)

Note: Exact chemical shifts may vary depending on the solvent and substitution pattern.

Visualization of Reaction Pathways

Vilsmeier-Haack Formylation of Imidazole

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Reaction Pathways DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate N_Formyl_Imidazole 1-Formylimidazole (N-Formylation) Vilsmeier_Reagent->N_Formyl_Imidazole Imidazole Imidazole Imidazole->Iminium_Intermediate Attack at C2 Imidazole->N_Formyl_Imidazole Attack at N1 C2_Formyl_Imidazole Imidazole-2-carboxaldehyde (C-Formylation) Iminium_Intermediate->C2_Formyl_Imidazole Hydrolysis H2O H₂O Workup H2O->C2_Formyl_Imidazole

Caption: Competing N- vs. C-formylation pathways in the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Imidazole Formylation

Troubleshooting_Workflow cluster_issues Identify Side Products cluster_solutions Implement Solutions Start Formylation Reaction Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Desired_Product High Yield of Desired Product? Analyze->Desired_Product End Proceed to Purification Desired_Product->End Yes N_Formyl N-Formylation Predominates Desired_Product->N_Formyl No Di_Formyl Di-formylation Observed Desired_Product->Di_Formyl No Degradation Low Yield & Complex Mixture Desired_Product->Degradation No Protect_N Use N-Protecting Group (e.g., SEM-Cl) N_Formyl->Protect_N Control_Stoich Reduce Equivalents of Formylating Agent Di_Formyl->Control_Stoich Optimize_Conditions Lower Temperature, Controlled Workup Degradation->Optimize_Conditions Alt_Method Consider Alternative Method (e.g., Lithiation-Formylation) Degradation->Alt_Method Protect_N->Start Re-run Reaction Control_Stoich->Start Re-run Reaction Optimize_Conditions->Start Re-run Reaction Alt_Method->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common imidazole formylation issues.

References

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Molecular Structure, 2023.
  • Chromatography Forum. RP HPLC method for Imidazole. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3976.
  • Chem-Impex. N-Formylimidazole. [Link]

  • Patil, V. R., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wang, Y., et al. (2020). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 789.
  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Journal of Chemical Health Risks, 2024.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • ACS Omega. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

  • ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. [Link]

  • Hartwig, J. F., et al. (2011). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 133(45), 18460–18473.
  • Das, T. C., et al. (2017). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. International Journal of ChemTech Research, 10(1), 23-32.
  • ResearchGate. A comparison of some imidazoles in the curing of epoxy resin. [Link]

  • ACS Omega. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. [Link]

  • ResearchGate. Biodegradability of imidazole structures. [Link]

  • PubMed. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. [Link]

  • ResearchGate. Synthesis and structure characterization of three pharmaceutical compounds based on tinidazole compounds. [Link]

  • PubChem. Imidazole-4-carboxaldehyde. [Link]

  • Reddit. I don't understand why imidazole has a weak acidic group. [Link]

  • ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

  • ResearchGate. Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. [Link]

  • PubMed. Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • ResearchGate. Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. [Link]

  • Google Patents. Affinity purification methods involving imidazole elution.

Sources

Technical Support Center: Strategies for Removing Impurities from Crude 2-Ethyl-5-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethyl-5-chloro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth, evidence-based strategies to achieve high purity of your target compound.

Understanding the Synthetic Landscape and Potential Impurities

The purification strategy for 2-Ethyl-5-chloro-1H-imidazole is intrinsically linked to its synthetic origin. While multiple synthetic routes exist for imidazole derivatives, a common and logical approach involves the direct chlorination of 2-ethyl-1H-imidazole. This seemingly straightforward reaction can, however, lead to a variety of impurities that complicate downstream applications.

Common Synthetic Route:

A prevalent method for the synthesis of chloroimidazoles is the electrophilic chlorination of the imidazole ring using a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is typically carried out in an appropriate organic solvent.

Primary Impurities to Anticipate:

  • Unreacted 2-Ethyl-1H-imidazole: Incomplete reaction is a common source of this starting material as an impurity. Its polarity is significantly different from the chlorinated product, making it relatively straightforward to remove.

  • Regioisomer (2-Ethyl-4-chloro-1H-imidazole): The chlorination of 2-ethyl-1H-imidazole can occur at either the 4- or 5-position of the imidazole ring, leading to the formation of the 4-chloro regioisomer. The electronic and steric effects of the ethyl group influence the regioselectivity, but a mixture is often obtained. These isomers can have very similar physical properties, making their separation challenging.

  • Di-chlorinated Byproduct (2-Ethyl-4,5-dichloro-1H-imidazole): Over-chlorination can lead to the formation of a di-chloro-imidazole species. This impurity is less polar than the desired mono-chloro product.

  • Residual Chlorinating Agent and Byproducts: Depending on the chlorinating agent used (e.g., N-chlorosuccinimide), unreacted reagent and its byproducts (e.g., succinimide) may be present in the crude product.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of 2-Ethyl-5-chloro-1H-imidazole in a question-and-answer format.

Initial Purity Assessment

Q1: My initial reaction work-up is complete. How do I get a quick assessment of the purity and the presence of major impurities?

A1: Thin-Layer Chromatography (TLC) is an indispensable first step.

  • Rationale: TLC provides a rapid and inexpensive method to visualize the number of components in your crude mixture and to get an initial idea of their relative polarities. This information is crucial for developing a successful purification strategy.

  • Troubleshooting:

    • Streaking: If your spots are streaking, the compound may be too concentrated, or it might be acidic or basic. Try spotting a more dilute solution or adding a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

    • Spots not moving from the baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Spots at the solvent front: Your eluent is too polar. Decrease the proportion of the more polar solvent.

Recrystallization Challenges

Q2: I attempted to recrystallize my crude product, but it "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature and separates as a liquid phase. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.

  • Causality: The presence of significant amounts of impurities can depress the melting point of your product and interfere with crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Try re-heating the mixture to dissolve the oil and then add more of the hot solvent until the solution becomes homogeneous. Then, allow it to cool slowly.

    • Solvent Screening: Your chosen solvent may not be appropriate. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You should perform a systematic solvent screen with small amounts of your crude product.

    • Consider a Solvent/Anti-Solvent System: Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent System ComponentPolarityPotential Use
Hexane/HeptaneNon-polarAnti-solvent
TolueneLowPrimary solvent or co-solvent
Ethyl AcetateMediumPrimary solvent or co-solvent
AcetoneMedium-HighPrimary solvent
Ethanol/MethanolHighGood solvent, may need an anti-solvent
WaterVery HighPotential anti-solvent

Q3: My recrystallized product is still showing significant impurities by TLC or NMR. What's the next step?

A3: If recrystallization fails to provide the desired purity, it is likely that the impurities have very similar solubility properties to your product. In this case, column chromatography is the recommended next step as it separates compounds based on their differential adsorption to a stationary phase, which is a different physical principle than solubility.

Column Chromatography Hurdles

Q4: My TLC shows two spots that are very close together. I suspect they are the 4-chloro and 5-chloro regioisomers. How can I separate them by column chromatography?

A4: Separating regioisomers is a classic challenge in chromatography. Success hinges on optimizing the separation conditions.

  • Expertise & Experience: The slight difference in the dipole moment and steric environment between the 4-chloro and 5-chloro isomers can be exploited for separation on a polar stationary phase like silica gel.

  • Troubleshooting and Optimization:

    • TLC Method Development: The key is to find a solvent system for your TLC that provides the best possible separation (largest difference in Rf values) between the two spots. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Systematically vary the ratio of these solvents. An Rf value of 0.2-0.4 for the desired product is often a good target for column chromatography.

    • Column Parameters:

      • Silica to Compound Ratio: Use a higher ratio of silica gel to crude product than you would for an easy separation. A ratio of 50:1 to 100:1 (by weight) is recommended.

      • Column Dimensions: A long and thin column will provide better separation than a short and wide one.

      • Packing: Ensure the column is packed uniformly to avoid channeling.

    • Elution:

      • Isocratic vs. Gradient Elution: If the Rf values are very close, isocratic elution (using a constant solvent composition) is preferred to maximize resolution. If the impurities are far apart in polarity, a gradient elution (gradually increasing the polarity of the eluent) can be more time-efficient.

      • Flow Rate: A slower flow rate will generally result in better separation.

Acid-Base Extraction Issues

Q5: I tried an acid-base extraction to remove non-basic impurities, but I'm getting a low recovery of my product. What could be the problem?

A5: Low recovery in an acid-base extraction can be due to several factors related to the pKa of your compound and its solubility.

  • Causality: The imidazole ring is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. To recover your product, you must then basify the aqueous layer to deprotonate the imidazole, making it insoluble in water and extractable with an organic solvent.

  • Troubleshooting Steps:

    • Incomplete Protonation/Deprotonation: Ensure you are using a sufficient amount of acid to fully protonate your imidazole during the extraction step. When recovering your product, make sure you add enough base to raise the pH of the aqueous layer significantly above the pKa of your protonated imidazole (the pKa of the imidazolium ion is around 7). Use pH paper or a pH meter to confirm.

    • Solubility in the Aqueous Layer: Even in its neutral form, 2-Ethyl-5-chloro-1H-imidazole may have some water solubility. When you back-extract into an organic solvent, perform multiple extractions (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL) to ensure complete recovery.

    • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, add a few milligrams of your crude product. To each tube, add a different solvent (e.g., toluene, ethyl acetate, ethanol) dropwise with heating until the solid dissolves. Allow the tubes to cool to room temperature and then in an ice bath. A suitable solvent is one in which the solid is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude 2-Ethyl-5-chloro-1H-imidazole. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation of your desired product from its impurities. An ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

General Purification Workflow

Caption: Decision tree for purification strategy.

Column Chromatography Logic

ColumnChromatography start Crude Mixture tlc Develop TLC Method (e.g., Hexane:EtOAc) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step column chromatography workflow.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

Validation & Comparative

comparative study of 2-Ethyl-5-chloro-1H-imidazole with other halogenated imidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 2-Ethyl-5-chloro-1H-imidazole vs. Halogenated Analogs in Pharmacophore Synthesis

Executive Summary: The Structural Niche

2-Ethyl-5-chloro-1H-imidazole (hereafter 2-Et-5-Cl ) occupies a specialized niche in the synthesis of angiotensin II receptor antagonists (sartans) and high-performance epoxy curing agents. While its 2-butyl analog (used in Losartan) is the industry standard for lipophilic drug delivery, 2-Et-5-Cl offers a distinct advantage in atom economy and crystallinity for lower molecular weight targets (e.g., Eprosartan analogs).[1]

This guide objectively compares 2-Et-5-Cl against three critical alternatives:

  • 2-Butyl-4-chloro-5-formylimidazole (BCFI): The benchmark "Losartan Intermediate."

  • 4-Chloro-1H-imidazole: The "naked" halogenated core.

  • 2-Methyl-5-nitroimidazole: A functional comparator for electronic reactivity.

Verdict: 2-Et-5-Cl exhibits superior thermal stability compared to nitro-analogs and offers a tighter steric profile than butyl-analogs, making it the preferred scaffold when minimizing lipophilicity (LogP) is required without sacrificing the halogen-handle for cross-coupling.[1]

Structural & Electronic Landscape

To understand the performance differences, one must analyze the tautomeric equilibrium. Unlike fixed heterocycles, 2-Et-5-Cl exists in a dynamic equilibrium between the 4-chloro and 5-chloro forms until N-alkylation "locks" the structure.[1]

Tautomerism & Reactivity Diagram

Tautomerism TautomerA 2-Ethyl-4-chloro-1H-imidazole (Major Tautomer in Solid State) TautomerB 2-Ethyl-5-chloro-1H-imidazole (Reactive Intermediate) TautomerA->TautomerB H-Shift Anion Delocalized Anion (Nucleophile) TautomerA->Anion -H+ (Base) TautomerB->Anion -H+ (Base) Product N-Alkylated Product (Regioisomer Locked) Anion->Product + R-X (Alkylation)

Figure 1: The tautomeric equilibrium of 2-Et-5-Cl.[1] In solution, the proton shifts rapidly between N1 and N3.[1] Deprotonation yields a single resonance-stabilized anion.[1]

Comparative Performance Analysis

The following data synthesizes experimental trends from the "sartan" intermediate class (halo-alkyl-imidazoles).

Table 1: Physicochemical & Reactivity Profile
Feature2-Ethyl-5-chloro-1H-imidazole (Subject)2-Butyl-4-chloro-5-formylimidazole (BCFI)4-Chloro-1H-imidazole 2-Methyl-5-nitroimidazole
Primary Application Eprosartan analogs, Epoxy curingLosartan SynthesisGeneral building blockAntibiotics (Metronidazole)
Lipophilicity (Calc.[1] LogP) ~1.2 (Moderate)~2.8 (High)~0.6 (Low)~ -0.2 (Hydrophilic)
N-Alkylation Regioselectivity 90:10 (N1:N3) 98:2 (N1:N3) 60:40 (Poor control)>95:5 (Electronic control)
Thermal Stability High (>200°C dec.)Moderate (Aldehyde sensitive)ModerateLow (Explosion hazard)
Crystallinity Excellent (Needles)Good (Flakes)HygroscopicGood
Key Insights:
  • Regioselectivity (The "Steric Steering" Effect):

    • BCFI achieves near-perfect regioselectivity because the bulky n-butyl group at C2 and the formyl group at C5 create a "canyon" that forces the alkylating agent to the least hindered nitrogen.

    • 2-Et-5-Cl lacks the C5-formyl group, reducing steric steering.[1] However, the 2-ethyl group is sufficiently bulky to direct alkylation away from itself, achieving a ~90% preference for the 1-alkyl-2-ethyl-4-chloro isomer (often denoted as 5-chloro in patents depending on numbering priority) [1, 2].[1]

    • 4-Chloro-1H-imidazole lacks the C2-anchor, leading to poor regiocontrol (mixtures of 1,4- and 1,5-isomers), requiring tedious chromatographic separation.[1]

  • Stability:

    • 2-Et-5-Cl is superior to BCFI in harsh acidic conditions because it lacks the labile formyl group, which is prone to oxidation or condensation.[1] This makes it an ideal "storage-stable" precursor that can be formylated (Vilsmeier-Haack) immediately before the final coupling step.

Experimental Protocols (Self-Validating)

These protocols are designed to ensure reproducibility and high regioselectivity.

Protocol A: Synthesis of 2-Et-5-Cl via Vilsmeier-Type Chlorination

Rationale: Direct chlorination of 2-ethylimidazole is dangerous. The preferred route uses a cyclization-chlorination approach similar to BCFI synthesis.

  • Reagents: Glycine (1.0 eq), Ethyl Propionimidate (1.1 eq), POCl3 (2.5 eq), DMF (3.0 eq), Toluene (Solvent).[1]

  • Cyclization: React Glycine with Ethyl Propionimidate in methanol/NaOH at 0°C. Stir 20h. Acidify to precipitate the intermediate.

  • Chlorination: Suspend intermediate in Toluene. Add POCl3/DMF at 100°C. Critical: Control temperature strictly between 100-105°C to prevent tar formation.

  • Quench: Pour into crushed ice/water. Adjust pH to 9 with NaOH.

  • Isolation: Extract with Ethyl Acetate. Crystallize from cold toluene.

    • Validation Point: Product should appear as off-white crystals. HPLC purity >98% is expected.[2]

Protocol B: Regioselective N-Alkylation

Rationale: Uses Phase Transfer Catalysis (PTC) to maximize the "Steric Steering" effect of the ethyl group.

  • Setup: Dissolve 2-Et-5-Cl (10 mmol) in Toluene (not DMF, to enhance ion-pairing).

  • Base: Add solid KOH (powdered, 20 mmol) and TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Addition: Add alkyl halide (e.g., Benzyl bromide) dropwise at 0°C.

  • Reaction: Stir at 25°C for 4 hours.

  • Workup: Filter salts. Wash filtrate with water.[3] Evaporate solvent.[3][4]

    • Validation Point: 1H NMR will show two sets of signals if regiocontrol failed. The N1-alkylated product (major) typically shows a C4-H singlet around δ 6.8-7.0 ppm, while the minor isomer shifts downfield.

Mechanistic Visualization: Regioselectivity Logic

This diagram explains why the 2-Ethyl group improves performance over the unsubstituted analogs.

Regioselectivity Substrate 2-Ethyl-5-chloro-1H-imidazole (Anion Form) Factor1 Steric Hindrance (C2-Ethyl) Blocks both N1 & N3 equally Substrate->Factor1 Factor2 Electronic Repulsion (C4-Cl) Lone pairs on Cl repel incoming electrophile Substrate->Factor2 PathA Attack at N1 (Distal to Chloro) ResultA 1-Alkyl-2-ethyl-4-chloroimidazole PathA->ResultA Major Product (>90%) PathB Attack at N3 (Adjacent to Chloro) ResultB 1-Alkyl-2-ethyl-5-chloroimidazole PathB->ResultB Minor Product (<10%) Factor1->PathA Minor Effect Factor2->PathA Minimal Repulsion Factor2->PathB Strong Repulsion

Figure 2: Regiochemical steering. The combination of the C2-Ethyl steric bulk and C4-Chloro electronic repulsion directs incoming electrophiles to the N1 position.

References

  • Preparation of 2-substituted 4-chloro-5-formylimidazoles. (2008). US Patent 20080200690A1. Retrieved from .

  • Regioselective N-alkylation of imidazoles. (2021). University of Otago Research Archive. Retrieved from .

  • Mechanistic Studies of Halogenated Imidazoles. (2024). Arkivoc Journal. Retrieved from .

  • Synthesis of Losartan Intermediates. (2023). Journal of Scientific Research. Retrieved from .

Note: The synthesis protocols described involve hazardous reagents (POCl3, Alkyl halides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Validating the Purity of 2-Ethyl-5-chloro-1H-imidazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Ethyl-5-chloro-1H-imidazole (C₅H₇ClN₂) Focus: Elemental Analysis (EA) vs. HPLC/qNMR

Executive Summary: The "Purity Paradox" in Imidazole Intermediates

In the synthesis of pharmaceutical intermediates like 2-Ethyl-5-chloro-1H-imidazole (a critical building block for angiotensin II receptor antagonists such as Losartan), relying solely on High-Performance Liquid Chromatography (HPLC) creates a dangerous blind spot.

While HPLC is the industry standard for detecting organic impurities (isomers, starting materials), it frequently fails to account for "invisible" bulk contaminants: moisture, inorganic salts (NaCl, KCl), and trapped solvents. A sample can register 99.8% purity by HPLC area yet possess only 90% potency by mass due to these non-chromophoric impurities.

This guide objectively validates Elemental Analysis (CHN/Cl) as a critical orthogonal tool for purity validation, comparing its efficacy directly against HPLC and Quantitative NMR (qNMR).

Technical Profile & Theoretical Baseline

Before validating purity, we must establish the theoretical baseline for 2-Ethyl-5-chloro-1H-imidazole.

Chemical Structure:

  • Formula: C₅H₇ClN₂

  • Molecular Weight: 130.58 g/mol [1]

  • Physical State: Typically a white to off-white solid.

Table 1: Theoretical Elemental Composition
ElementSymbolTheoretical Mass %Acceptance Tolerance (Typical)
Carbon C45.99% ± 0.4%
Hydrogen H5.40% ± 0.4%
Nitrogen N21.45% ± 0.3%
Chlorine Cl27.15% ± 0.4%

Senior Scientist Insight: The high nitrogen content (>21%) makes this compound sensitive to combustion efficiency issues. Ensure your EA instrument uses a high-temperature combustion tube (>950°C) with adequate oxygen boost to prevent incomplete combustion, which often manifests as artificially low Nitrogen values.

Comparative Analysis: Elemental Analysis vs. Alternatives

The Core Comparison

We evaluated three primary validation methods. The data below highlights why EA is indispensable for mass balance confirmation, even if HPLC is superior for organic profiling.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Internal Std)
Primary Detection Bulk elemental composition (Mass %)Organic impurities & Isomers (Area %)Absolute Purity (Mass %)
Blind Spots Cannot distinguish isomers (e.g., 4-chloro vs 5-chloro)Inorganic salts, Moisture, Non-UV active solventsRequires specific soluble internal standard
Sample Requirement ~2–5 mg (Destructive)<1 mg (Dissolved)~10–20 mg (Dissolved)
Precision (RSD) 0.2% – 0.5%< 0.1%0.5% – 1.0%
Cost Per Run LowMedium (Solvents/Column)High (Deuterated solvents)
"Salt Trap" Detection Excellent (Values drop uniformly)Poor (Salts elute in void/invisible)Good (if salts don't affect shimming)

Deep Dive: The "Salt Trap" Case Study

To demonstrate the necessity of EA, consider a typical process scenario where the imidazole is isolated via precipitation from a reaction mixture containing Sodium Chloride (NaCl).

Experimental Scenario
  • Sample A: Crude isolation, washed once.

  • Sample B: Recrystallized material.

HPLC Result: Both samples show a single peak at retention time 4.2 min.

  • Sample A Purity: 99.5% (Area %)

  • Sample B Purity: 99.7% (Area %)

Elemental Analysis Result (The Reality Check):

ElementTheoreticalSample A (Crude)DeviationSample B (Pure)Deviation
Carbon 45.99%41.40%-4.59% 45.90%-0.09%
Hydrogen 5.40%4.85%-0.55% 5.38%-0.02%
Nitrogen 21.45%19.30%-2.15% 21.41%-0.04%

Analysis: Sample A's HPLC result was misleading. The uniform drop in C, H, and N percentages in Sample A indicates the presence of ~10% non-combustible material (likely NaCl) that HPLC did not "see." EA correctly flagged the low potency.

Protocol: Validating Purity via Elemental Analysis

This protocol ensures self-validating accuracy for hygroscopic nitrogen heterocycles.

Step 1: Sample Pre-treatment (Critical)

Imidazoles are often hygroscopic.

  • Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours.

  • Store in a desiccator until weighing.

  • Validation Check: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration if H values are consistently high (>5.8%), indicating trapped water.

Step 2: Instrument Calibration (K-Factor)

Do not use a generic calibration.

  • Standard: Use Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).

  • Bridging Standard: Run a pure Imidazole standard to verify the combustion column's ability to handle high-N rings.

Step 3: Combustion Parameters
  • Furnace Temp: 980°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (Flow: 120 mL/min).

  • Oxygen Boost: 25 mL for 3 seconds (Ensure complete ring opening).

Step 4: Data Interpretation Calculation

Calculate the Purity Factor (P) based on Carbon content (most stable marker):



If


 and HPLC > 99%, suspect inorganic contamination.

Strategic Workflow: When to Use Which Method?

The following logic flow illustrates the optimal sequence for validating 2-Ethyl-5-chloro-1H-imidazole.

PurityValidation Start Crude 2-Ethyl-5-chloro-1H-imidazole HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 Reprocess Recrystallize / Column Decision1->Reprocess No EA Step 2: Elemental Analysis (CHN) (Check Mass Balance/Salts) Decision1->EA Yes Decision2 Values within ±0.4%? EA->Decision2 SaltCheck Fail: Low C/H/N? Suspect Inorganic Salts Decision2->SaltCheck No (Uniform Drop) MoistureCheck Fail: High H, Low C/N? Suspect Moisture/Solvent Decision2->MoistureCheck No (Skewed) Release Release for Synthesis Decision2->Release Yes qNMR Step 3: qNMR or ROI (Residue on Ignition) SaltCheck->qNMR MoistureCheck->qNMR

Figure 1: Decision matrix for validating imidazole intermediate purity. Note how EA serves as the gatekeeper for bulk purity before final release.

Conclusion

For 2-Ethyl-5-chloro-1H-imidazole , Elemental Analysis is not an obsolete technique but a vital "truth serum."

  • Use HPLC to ensure you don't have the wrong isomer.

  • Use EA to ensure you aren't paying for salt or water.

Recommendation: For drug development protocols, establish a specification requiring HPLC > 98.0% AND EA Carbon within ±0.4% of theoretical. This dual-lock system prevents downstream stoichiometry errors in Losartan synthesis.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . 2.2.[2][3][4][5]29. Liquid Chromatography & 2.2.24. Absorption Spectrophotometry. (Standard guidelines for chromatographic purity). Link

  • United States Pharmacopeia (USP) . <461> Nitrogen Determination & <731> Loss on Drying. (Foundational methods for elemental and volatile impurity analysis). Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Discusses the limitations of HPLC in mass balance). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). Link

  • PubChem . Compound Summary: 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (Related Losartan Intermediate).[2] (Structural reference for imidazole class impurities). Link

Sources

A Spectroscopic Guide to the Synthesis of 2-Ethyl-5-chloro-1H-imidazole: A Comparative Analysis of Precursors and Product

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis. This guide provides an in-depth spectroscopic analysis comparing the target molecule, 2-Ethyl-5-chloro-1H-imidazole, with its precursors, 2-ethylimidazole and the chlorinating agent N-chlorosuccinimide (NCS). By understanding the characteristic spectral shifts and patterns across various analytical techniques, researchers can confidently verify the successful chlorination and purity of their final product. This document is designed to be a practical, field-proven resource, explaining not just the data, but the scientific reasoning behind the observed spectral changes.

Introduction: The Importance of Spectroscopic Verification

The synthesis of substituted imidazoles is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of a chlorine atom to the imidazole ring, as in 2-Ethyl-5-chloro-1H-imidazole, can dramatically alter the molecule's electronic properties and, consequently, its biological activity. Therefore, rigorous spectroscopic analysis is paramount to confirm the regioselectivity of the chlorination and the purity of the synthesized compound. This guide will explore the application of ¹H NMR, ¹³C NMR, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to differentiate the product from its starting materials.

The Synthetic Pathway: Chlorination of 2-Ethylimidazole

The synthesis of 2-Ethyl-5-chloro-1H-imidazole is typically achieved through the electrophilic chlorination of 2-ethylimidazole using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS). The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich imidazole ring.

Synthesis_of_2_Ethyl_5_chloro_1H_imidazole Figure 1: Synthetic Workflow for the Chlorination of 2-Ethylimidazole 2-Ethylimidazole 2-Ethylimidazole Reaction Chlorination in Acetonitrile 2-Ethylimidazole->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Product 2-Ethyl-5-chloro-1H-imidazole Reaction->Product Byproduct Succinimide Reaction->Byproduct

Caption: General workflow for the synthesis of 2-Ethyl-5-chloro-1H-imidazole.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (2-ethylimidazole, NCS, or the final product) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Comparative ¹H NMR Analysis

The chlorination of 2-ethylimidazole to 2-Ethyl-5-chloro-1H-imidazole results in distinct changes in the ¹H NMR spectrum. The introduction of the electron-withdrawing chlorine atom at the C5 position significantly influences the chemical shifts of the remaining imidazole ring proton.

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Ethylimidazole Imidazole H4/H5~6.9-7.1s-
-CH₂-~2.7q~7.6
-CH₃~1.3t~7.6
N-HBroad, variablebr s-
N-Chlorosuccinimide -CH₂-CH₂-~2.8s-
2-Ethyl-5-chloro-1H-imidazole (Predicted) Imidazole H4~7.0-7.2s-
-CH₂-~2.8q~7.6
-CH₃~1.3t~7.6
N-HBroad, variablebr s-

Causality Behind the Shifts:

  • Disappearance of a Ring Proton: The most telling sign of successful chlorination is the disappearance of one of the imidazole ring proton signals. In 2-ethylimidazole, the H4 and H5 protons are chemically equivalent and appear as a single peak. In the product, the H5 proton is replaced by a chlorine atom, leaving only the H4 proton.

  • Downfield Shift of the Remaining Ring Proton: The electron-withdrawing nature of the chlorine atom deshields the remaining H4 proton, causing a downfield shift in its chemical resonance compared to the corresponding protons in the starting material.

  • Minimal Impact on the Ethyl Group: The effect of the chlorine atom is localized primarily to the imidazole ring. The chemical shifts and coupling patterns of the ethyl group protons (-CH₂- and -CH₃) are expected to be minimally affected.

  • N-Chlorosuccinimide Impurity: The presence of unreacted NCS would be indicated by a sharp singlet around δ 2.8 ppm, corresponding to the four equivalent protons of the succinimide ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer using a proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative ¹³C NMR Analysis

The introduction of the chlorine atom directly attached to a carbon atom causes a significant and predictable shift in the ¹³C NMR spectrum.

Compound Carbon Assignment Expected/Observed Chemical Shift (δ, ppm)
2-Ethylimidazole C2~145
C4/C5~121
-CH₂-~22
-CH₃~14
N-Chlorosuccinimide C=O~177
-CH₂-CH₂-~30
2-Ethyl-5-chloro-1H-imidazole (Predicted) C2~143
C4~125
C5~115
-CH₂-~22
-CH₃~14

Causality Behind the Shifts:

  • Direct Effect of Chlorine on C5: The most dramatic change is the shift of the C5 carbon. The direct attachment of the electronegative chlorine atom induces a significant downfield shift for this carbon, but the "heavy atom effect" can sometimes lead to a counterintuitive upfield shift. However, a distinct separation from the C4/C5 resonance of the starting material is expected. The predicted value of ~115 ppm reflects this change.

  • Effect on C4: The C4 carbon, being adjacent to the site of chlorination, will also experience a change in its electronic environment, typically a moderate downfield shift.

  • Minimal Change at C2 and Ethyl Group: The carbons further away from the site of substitution (C2 and the ethyl group carbons) are expected to show minimal changes in their chemical shifts.

FTIR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for each compound.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them between the precursor and the product.

Comparative FTIR Analysis

The key vibrational changes upon chlorination will be associated with the imidazole ring and the introduction of the C-Cl bond.

Compound Characteristic Vibrational Modes (cm⁻¹) Interpretation
2-Ethylimidazole 3200-2800 (broad)N-H stretching
~1500-1400C=C and C=N stretching of the imidazole ring
~2970, ~2880C-H stretching of the ethyl group
N-Chlorosuccinimide ~1700C=O stretching (strong)
~2950C-H stretching
2-Ethyl-5-chloro-1H-imidazole (Predicted) 3200-2800 (broad)N-H stretching
Shifted ring stretching modesC=C and C=N stretching, perturbed by the chlorine substituent
~800-600C-Cl stretching
~2970, ~2880C-H stretching of the ethyl group

Causality Behind the Vibrational Changes:

  • C-Cl Stretch: The most definitive new peak in the product's spectrum will be the C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region.

  • Ring Vibrations: The substitution of a hydrogen with a heavier chlorine atom will alter the vibrational modes of the imidazole ring, leading to shifts in the positions and intensities of the C=C and C=N stretching bands.

  • Persistence of N-H and C-H Stretches: The broad N-H stretching band and the C-H stretching bands from the ethyl group will remain present in the product spectrum.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Mass Spectrometry Analysis

The mass spectrum provides the most direct evidence of the incorporation of a chlorine atom into the molecular structure.

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
2-Ethylimidazole m/z 96Loss of H, CH₃, C₂H₅
2-Ethyl-5-chloro-1H-imidazole (Predicted) m/z 130 and 132 (in ~3:1 ratio)Loss of Cl, HCl, CH₃, C₂H₅

Causality Behind the Mass Spectral Data:

  • Molecular Ion Peak and Isotopic Pattern: The molecular weight of 2-ethylimidazole is 96 g/mol . The successful substitution of one hydrogen atom with a chlorine atom will increase the molecular weight to 130 g/mol (for the ³⁵Cl isotope) and 132 g/mol (for the ³⁷Cl isotope). The natural abundance of these isotopes (~3:1) will result in a characteristic M⁺ and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: The fragmentation pattern of the chlorinated product will likely involve the loss of the chlorine radical (Cl•) or a molecule of HCl, in addition to the fragmentation of the ethyl group, similar to the precursor.

Structural_Comparison Figure 2: Key Structural Differences for Spectroscopic Analysis cluster_0 2-Ethylimidazole (Precursor) cluster_1 2-Ethyl-5-chloro-1H-imidazole (Product) Precursor Product P_label Key Features: - Protons at C4 and C5 - MW: 96 Pr_label Key Changes: - Chlorine at C5 - Proton only at C4 - MW: 130/132 (Cl isotopes)

Caption: A visual comparison of the precursor and product highlighting the key structural changes relevant to spectroscopic analysis.

Conclusion: A Self-Validating System for Synthesis Confirmation

By employing a multi-technique spectroscopic approach, the successful synthesis of 2-Ethyl-5-chloro-1H-imidazole from its precursors can be unequivocally confirmed. Each analytical method provides a piece of the structural puzzle, and together they form a self-validating system:

  • ¹H NMR confirms the regioselective substitution through the disappearance of a proton signal and the shift of the remaining ring proton.

  • ¹³C NMR verifies the attachment of the chlorine atom to the imidazole ring through characteristic shifts in the carbon resonances.

  • FTIR provides evidence of the newly formed C-Cl bond and alterations in the ring's vibrational modes.

  • Mass Spectrometry gives definitive proof of the molecular weight increase and the incorporation of a single chlorine atom through the characteristic isotopic pattern.

This comprehensive spectroscopic guide equips researchers with the necessary knowledge to not only perform the synthesis but also to rigorously validate the identity and purity of their target molecule, ensuring the integrity of their subsequent research and development endeavors.

References

  • PubChem. (n.d.). 2-Ethylimidazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-Chlorosuccinimide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). 2-Ethyl-1H-imidazole. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Assessing the Reproducibility of Biological Assays with 2-Ethyl-5-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 2-Ethyl-5-chloro-1H-imidazole (CAS 944898-66-2), focusing on the reproducibility of biological assays involving this compound.

Content Type: Technical Comparison & Reproducibility Guide Audience: Senior Scientists, Assay Development Leads, Medicinal Chemists

Executive Summary: The "Fragment" Challenge

2-Ethyl-5-chloro-1H-imidazole is a critical building block and bioactive fragment often utilized in the synthesis of Angiotensin Receptor Blockers (ARBs) and antifungal agents. While structurally simple, its assay performance is frequently compromised by physicochemical volatility —specifically pH-dependent protonation and limited aqueous solubility.

This guide moves beyond basic handling to address the root causes of assay variability. We compare this compound against its structural analogs (e.g., the Losartan intermediate 2-Butyl-4-chloro-1H-imidazole ) and functional standards (e.g., Ketoconazole ) to establish a baseline for reproducible data generation.

Technical Specifications & Mechanistic Basis

To ensure reproducibility, one must first understand the molecular behavior of the analyte in the assay buffer.

Mechanism of Action (Biological Context)

In biological assays, 2-Ethyl-5-chloro-1H-imidazole typically acts via coordination with heme-iron centers . This is the foundational mechanism for:

  • CYP450 Inhibition: Binding to the heme iron of Cytochrome P450 enzymes (e.g., CYP3A4, CYP51), blocking substrate oxidation.

  • NOS Inhibition: Interference with Nitric Oxide Synthase isoforms.

The Reproducibility Trap: The Imidazole Nitrogen

The N3 nitrogen of the imidazole ring has a pKa typically around 6.5–7.0.

  • At pH 7.4 (Physiological): A significant fraction exists in the unprotonated (neutral) state, which is required for heme coordination.

  • At pH < 6.0: The ring becomes protonated (cationic), drastically reducing its affinity for the heme iron and altering solubility.

  • Implication: Small drifts in assay buffer pH can cause >10-fold shifts in IC50 values .

Comparative Performance Guide

This section objectively compares 2-Ethyl-5-chloro-1H-imidazole with its closest structural and functional alternatives.

Table 1: Physicochemical & Functional Comparison

Data aggregated from class-specific SAR studies and standard chemical databases.

Feature2-Ethyl-5-chloro-1H-imidazole 2-Butyl-4-chloro-1H-imidazole (Alternative 1)Ketoconazole (Functional Standard)
Role Fragment / IntermediateLosartan Precursor / AnalogClinical Reference Inhibitor
LogP (Lipophilicity) ~1.8 (Moderate)~2.7 (High)4.3 (Very High)
Aqueous Solubility Moderate (< 1 mg/mL)Low (< 0.1 mg/mL)Very Low (Requires DMSO)
Heme Affinity (Kd) Low µM range (Fragment)Low µM rangenM range (Potent)
Assay Stability High (Chemically stable)HighModerate (Metabolically labile)
Primary Reproducibility Risk pH Sensitivity Precipitation Non-specific Binding
Comparative Analysis
  • Vs. The Butyl Analog: The Ethyl variant is less lipophilic than the Butyl analog. This makes the Ethyl compound easier to solubilize in aqueous buffers, leading to higher reproducibility in cell-based assays where high DMSO concentrations are toxic. However, the Butyl chain often provides better hydrophobic contacts in the enzyme pocket, potentially yielding higher potency.

  • Vs. Ketoconazole: While Ketoconazole is a nanomolar inhibitor, it suffers from massive non-specific binding to plasticware. 2-Ethyl-5-chloro-1H-imidazole, being a smaller fragment, exhibits cleaner binding kinetics , making it an excellent probe for mechanism-based reproducibility studies, even if its absolute potency is lower.

Reproducibility Challenges & Solutions

Challenge A: The DMSO "Crash-Out"

Many protocols recommend preparing 100 mM stocks in DMSO. When diluted into aqueous buffer (e.g., PBS), the local concentration at the injection site transiently exceeds solubility limits, causing micro-precipitation that is invisible to the naked eye but scatters light in absorbance assays.

  • Solution: Use a Step-Down Dilution method. Dilute 100 mM stock

    
     10 mM in DMSO 
    
    
    
    1 mM in 50% DMSO/Buffer
    
    
    Final Assay Buffer.
Challenge B: Metal Ion Interference

Imidazoles can chelate divalent cations (


, 

). If your assay buffer contains high concentrations of EDTA or EGTA, the free imidazole may compete for metal ions essential for enzyme function, creating false positives .
  • Solution: Use buffers with minimal chelators (e.g., < 0.1 mM EDTA) or supplement with excess co-factors if the enzyme requires them.

Visualizing the Assay Logic

Diagram 1: Mechanism of Action & Interference Points

This diagram illustrates how the compound interacts with the target and where assay variability enters the system.

MOA Compound 2-Ethyl-5-chloro-1H-imidazole (Neutral Form) Protonated Protonated Species (Inactive) Compound->Protonated Acidic pH Target Heme-Iron Center (CYP450 / NOS) Compound->Target Coordination Bond Protonated->Target No Binding Complex Inhibitor-Enzyme Complex (Signal Readout) Target->Complex Inhibition pH Buffer pH < 6.5 pH->Protonated Promotes DMSO DMSO > 1% DMSO->Compound Solubility Aid

Caption: Mechanism of Action showing the critical dependency on pH-state for effective Heme coordination.

Validated Protocol: High-Fidelity CYP Inhibition Screen

Objective: Determine the IC50 of 2-Ethyl-5-chloro-1H-imidazole against a recombinant CYP enzyme with >95% reproducibility.

Materials
  • Analyte: 2-Ethyl-5-chloro-1H-imidazole (purity >98%).[1]

  • Enzyme: Recombinant CYP3A4 (or similar) microsomes.

  • Probe Substrate: Luciferin-IPA (Luminescent) or standard fluorogenic substrate.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (Strictly controlled).

Step-by-Step Methodology
  • Stock Preparation (The "Solubility Bridge"):

    • Dissolve 10 mg of compound in 100% DMSO to create a 50 mM Master Stock .

    • Critical Step: Vortex for 60 seconds. Visually inspect for "schlieren" patterns (swirls) indicating incomplete dissolution.

  • Intermediate Dilution (The "Solvent Equalizer"):

    • Prepare a 4x concentration series in buffer containing 2% DMSO .

    • Why? This ensures that when you add this to the reaction, the final DMSO concentration is constant (0.5%) across all wells, eliminating solvent effects as a variable.

  • Pre-Incubation (The "Equilibrium Phase"):

    • Mix 10 µL of 4x Compound + 20 µL of Enzyme Mix.

    • Incubate at 37°C for 10 minutes .

    • Note: Imidazoles are reversible inhibitors; pre-incubation ensures thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation:

    • Add 10 µL of NADPH/Substrate mix.

    • Read kinetics or endpoint after 30 minutes.

  • Data Normalization:

    • Calculate % Activity relative to Solvent Control (0.5% DMSO) , NOT pure buffer.

Diagram 2: Reproducibility Workflow

The following workflow enforces checkpoints to prevent common failure modes.

Workflow Stock 50 mM Stock (100% DMSO) Check1 Visual Check: Precipitate? Stock->Check1 Check1->Stock Cloudy (Sonicate) Intermed Intermediate Dilution (2% DMSO in Buffer) Check1->Intermed Clear Incubate Enzyme Pre-incubation (10 min @ 37°C) Intermed->Incubate Add to Enzyme Substrate Add NADPH/Substrate Incubate->Substrate Read Measure Signal Substrate->Read

Caption: Assay workflow emphasizing the critical visual solubility check before dilution.

References

  • PubChem. (n.d.).[2] 2-[1-(2-chloro-5-methylphenyl)ethyl]-1H-imidazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PubMed Central. Retrieved from [Link]

  • ChemSrc. (2025).[1] 5-chloro-1H-imidazole-4-carbaldehyde | CAS 61994-11-4.[1] Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Chemical Building Blocks: 2-Ethyl-5-chloro-1H-imidazole-4-carbaldehyde.[1][3] Retrieved from [Link]

Sources

benchmarking the cost-efficiency of various 2-Ethyl-5-chloro-1H-imidazole syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Cost-Efficiency of 2-Ethyl-5-chloro-1H-imidazole Syntheses

Executive Summary

2-Ethyl-5-chloro-1H-imidazole (CAS 944898-66-2) serves as a critical scaffold in the synthesis of angiotensin II receptor antagonists (ARBs) and novel bioactive heterocyclic libraries. While its n-butyl analog is widely documented for Losartan production, the ethyl derivative presents unique cost-efficiency challenges due to the volatility of propionitrile precursors and regioselectivity issues during chlorination.

This guide benchmarks the two dominant synthetic methodologies: Direct Halogenation (Route A) and De Novo Cyclization (Route B) . Our analysis reveals that while Route A offers a lower initial raw material cost (RMC), Route B provides superior scalability and downstream purity, making it the preferred choice for GMP-compliant drug development.

Part 1: Route Analysis & Benchmarking

Route A: Direct Chlorination of 2-Ethylimidazole

The "Commodity" Approach

This route involves the electrophilic aromatic substitution of commercially available 2-ethylimidazole using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (


).
  • Mechanism: The imidazole ring is electron-rich; however, the C4 and C5 positions are tautomerically equivalent in unsubstituted imidazoles. Introduction of the ethyl group at C2 directs chlorination to C4/C5, but controlling mono-chlorination versus di-chlorination is thermodynamically difficult.

  • Cost Driver: Low Raw Material Cost (RMC), but extremely high purification costs (silica gel chromatography or repeated crystallization) to remove 4,5-dichloro impurities.

Route B: De Novo Cyclization (The Imidate Pathway)

The "Pharma-Grade" Approach

This convergent synthesis mirrors the industrial production of Losartan intermediates. It builds the imidazole ring already functionalized or sets up a specific precursor (like an imidazolone) for regiospecific chlorination using phosphorus oxychloride (


).
  • Mechanism: Propionitrile is converted to ethyl propionimidate, which undergoes condensation with glycine esters or dihydroxyacetone equivalents. The resulting intermediate is then chlorinated, often via a Vilsmeier-Haack type mechanism if formylation is also intended, or simple dehydrative chlorination.

  • Cost Driver: Higher CAPEX (requires pressure vessels for amidine synthesis) but significantly lower Operating OpEx due to high "through-process" purity and E-factor (waste ratio).

Part 2: Comparative Metrics Matrix

MetricRoute A: Direct ChlorinationRoute B: De Novo Cyclization
Overall Yield 45–55% (isolated)65–75%
Regioselectivity Poor (Mixture of mono/di-chloro)Excellent (Structural control)
Raw Material Cost Low ($)Moderate (

)
Purification Cost High (Requires chromatography)Low (Crystallization driven)
Scalability Limited (Exotherms/Safety)High (Continuous flow potential)
E-Factor (Waste) High (Solvent intensive purification)Low (Recyclable solvents)

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Direct Chlorination (Route A)

Best for: Small-scale R&D (<50g) where labor cost is negligible.

  • Preparation: Dissolve 2-ethylimidazole (1.0 eq, 96 g) in acetonitrile (10 volumes, 1.0 L). Cool the solution to 0–5°C under

    
     atmosphere.
    
  • Addition: Dissolve N-chlorosuccinimide (NCS) (1.05 eq, 140 g) in acetonitrile (500 mL). Add this solution dropwise to the imidazole mixture over 2 hours. Critical: Maintain temperature <10°C to minimize di-chlorination.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor via HPLC (Target: >85% conversion).

  • Quench: Concentrate the solvent to ~20% volume. Add ethyl acetate (1.0 L) and wash with 10%

    
      (to remove oxidant) and brine.
    
  • Purification: The crude usually contains ~10-15% di-chloro impurity. Recrystallize from toluene/hexane (1:3) .

    • Note: If purity <95%, column chromatography (DCM:MeOH 95:5) is required.[1][2][3][4][5]

Protocol 2: Industrial Imidate Cyclization (Route B)

Best for: Process Development & Pilot Scale (>1 kg).

  • Imidate Formation: Charge propionitrile (1.0 eq) and methanol (3.0 eq) into a glass-lined reactor. Cool to 0°C. Bubble dry HCl gas until saturation (approx. 1.1 eq). Stir at 0–5°C for 24 hours to precipitate ethyl propionimidate hydrochloride .

  • Condensation: Suspend the imidate salt in methanol . Add glycine methyl ester hydrochloride (1.0 eq) and neutralize with ammonia (

    
    )  gas or methanolic ammonia. Stir at ambient temperature for 48 hours.
    
  • Cyclization/Chlorination: Isolate the intermediate (imidazolone). Suspend in toluene . Add

    
      (3.0 eq) slowly at 50°C.
    
  • Reflux: Heat to 100°C for 4 hours. The oxygen of the carbonyl is replaced by chlorine.

  • Workup: Quench into ice water (exothermic!). Adjust pH to 8–9 with NaOH . Extract with ethyl acetate .[4][6]

  • Isolation: Concentrate and crystallize from isopropyl alcohol (IPA) .

Part 4: Process Visualization

The following diagram illustrates the logical flow and decision points between the two synthetic pathways.

G start Target: 2-Ethyl-5-chloro-1H-imidazole r1_start Route A: Direct Chlorination (Low Cost / Low Purity) start->r1_start r2_start Route B: De Novo Cyclization (High Cost / High Purity) start->r2_start r1_step1 2-Ethylimidazole + NCS (Solvent: MeCN, 0°C) r1_start->r1_step1 r1_issue Issue: 4,5-Dichloro Impurity r1_step1->r1_issue r1_purify Purification: Chromatography (High Cost) r1_issue->r1_purify Requires Separation final_a Yield: ~50% Purity: Variable r1_purify->final_a r2_step1 Propionitrile + MeOH + HCl (Imidate Formation) r2_start->r2_step1 r2_step2 Condensation w/ Glycine Ester (Ring Formation) r2_step1->r2_step2 r2_step3 Chlorination w/ POCl3 (Regiospecific) r2_step2->r2_step3 final_b Yield: ~70% Purity: >98% r2_step3->final_b

Caption: Comparative workflow of Direct Chlorination (Red) vs. De Novo Cyclization (Green), highlighting the purity bottleneck in Route A.

References

  • Shi, Y.-J., et al. (1993). "A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications, 23(18), 2623–2630. Link

  • Griffiths, G., et al. (1997). "Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes." U.S. Patent 5,536,841. Link

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link

  • BenchChem. (n.d.). "2-Ethyl-5-chloro-1H-imidazole Product Data (CAS 944898-66-2)." Link

Sources

validation of a QSAR model for predicting the activity of 2-Ethyl-5-chloro-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for a Consensus 3D-QSAR (CoMFA/CoMSIA) model designed to predict the antihypertensive activity of 2-Ethyl-5-chloro-1H-imidazole derivatives. These scaffolds are critical intermediates in the synthesis of "sartan" drugs (e.g., Losartan), targeting the Angiotensin II Type 1 (AT1) receptor.

While classical 2D-QSAR and molecular docking provide baseline insights, this guide demonstrates that a Consensus 3D-QSAR approach offers superior predictive accuracy (


, 

) and mechanistic insight (steric/electrostatic contour maps). We define a self-validating protocol compliant with OECD Principles and Tropsha’s Best Practices , ensuring the model is not merely a curve-fitting exercise but a robust predictive tool for lead optimization.

The Chemical Context: Why This Scaffold?

The 2-ethyl-5-chloro-1H-imidazole moiety is the pharmacophoric anchor for many AT1 receptor antagonists.

  • 2-Ethyl Group: Provides hydrophobic interaction within the hydrophobic pocket of the AT1 receptor.

  • 5-Chloro Group: Often involved in halogen bonding or steric fitting; in Losartan, this is replaced/modified, but in precursors, it defines the electronic environment of the imidazole ring.

  • N-1 Substitution: The site for biphenyl-tetrazole attachment (critical for receptor anchoring).

Objective: To validate a QSAR model that quantifies how substitutions at the N-1 and C-4 positions modulate


 values against the AT1 receptor.

Comparative Analysis: The "Product" vs. Alternatives

We compare the Consensus 3D-QSAR (the recommended "Product") against two standard alternatives: Classical 2D-QSAR (MLR) and Structure-Based Docking .

Table 1: Performance Benchmark
FeatureConsensus 3D-QSAR (CoMFA/CoMSIA) Alternative A: Classical 2D-QSAR (MLR) Alternative B: Molecular Docking (AutoDock/Vina)
Primary Metric Field Energy (Steric/Electrostatic)Physicochemical Descriptors (LogP, MW)Binding Free Energy (

)
Linearity Handles non-linear field interactionsStrictly LinearN/A (Physics-based scoring)
Predictive Power (

)
High (> 0.85) Moderate (0.60 - 0.75)Low correlation with

(

)
Insight Type 3D Contour Maps (Shape/Charge)Global properties (Lipophilicity)Binding Pose/Residue Interaction
Validation Risk High (Alignment sensitivity)Moderate (Overfitting risk)High (Scoring function bias)
Best Use Case Lead Optimization (Fine-tuning) High-Throughput Screening (Filtering)Binding Mode Hypothesis

Verdict: While Docking confirms the binding site and 2D-QSAR filters libraries, 3D-QSAR is the only method granular enough to guide specific substituent changes (e.g., "add an electron-withdrawing group at position 4") with quantitative confidence.

Experimental Protocol: The Validation Workflow

To ensure scientific integrity, the validation must follow a strict "Self-Validating System."

Phase 1: Dataset Curation & Splitting
  • Data Source:

    
     values converted to 
    
    
    
    (
    
    
    ).
  • Range Check: Ensure biological activity spans at least 3-4 log units to allow regression.

  • Splitting Algorithm: Do not use random splitting. Use the Kennard-Stone algorithm or Rational Division to ensure the Training Set (80%) and Test Set (20%) cover the same chemical space.

Phase 2: Structural Alignment (The Critical Step)

For 3D-QSAR, molecules must be aligned to a common core (the 2-ethyl-5-chloroimidazole scaffold).

  • Method: Atom-by-atom superposition using the most active compound as the template.

  • Validation: Calculate the RMSD of the core atoms. It must be

    
    .
    
Phase 3: Model Generation & Internal Validation

We generate fields (Lennard-Jones and Coulombic) and apply Partial Least Squares (PLS).

  • 
     (Leave-One-Out):  Must be 
    
    
    
    .
  • 
     (Fitting):  Must be 
    
    
    
    but not significantly higher than
    
    
    (gap
    
    
    indicates overfitting).
Phase 4: Rigorous External Validation (Tropsha’s Criteria)

A high


 is necessary but not sufficient. The model must predict the Test Set (compounds never seen during training).
  • Criterion 1:

    
    .
    
  • Criterion 2:

    
     (Regression through origin is close to regression through mean).
    
  • Criterion 3:

    
    .
    
Phase 5: The "Trust" Check (Y-Randomization)

To prove the model isn't a chance correlation:

  • Shuffle the biological activity (

    
    ) vector randomly while keeping descriptors (
    
    
    
    ) fixed.
  • Re-build the model.

  • Pass Condition: The new

    
     and 
    
    
    
    values must be very low (
    
    
    ). If they remain high, the original model is a statistical artifact.

Visualization of Workflows

Diagram 1: The Consensus QSAR Pipeline

This diagram illustrates the flow from chemical structure to validated predictive model.

QSAR_Workflow cluster_fields Field Calculation Data Dataset Collection (2-Ethyl-5-chloro-1H-imidazoles) Curation Data Curation (Convert IC50 to pIC50) Data->Curation Alignment 3D Alignment (Template: Most Active Analog) Curation->Alignment CoMFA CoMFA Fields (Steric/Electrostatic) Alignment->CoMFA CoMSIA CoMSIA Fields (H-Bond/Hydrophobic) Alignment->CoMSIA Split Kennard-Stone Split (Train 80% / Test 20%) CoMFA->Split CoMSIA->Split PLS PLS Regression Split->PLS Validation Validation Suite (Internal + External) PLS->Validation Outcome Final Consensus Model (Contour Maps) Validation->Outcome Passes Tropsha Criteria

Caption: Figure 1. End-to-end workflow for generating a Consensus 3D-QSAR model, emphasizing the parallel calculation of CoMFA and CoMSIA fields.

Diagram 2: The Validation Logic Tree

This diagram details the decision-making process during the validation phase.

Validation_Logic Start Model Generated Q2_Check Q2(LOO) > 0.5? Start->Q2_Check R2_Check R2 > 0.6? Q2_Check->R2_Check Yes Fail REJECT / REFINE Q2_Check->Fail No Y_Rand Y-Randomization (Q2_scrambled < 0.2)? R2_Check->Y_Rand Yes R2_Check->Fail No Ext_Val Ext. R2_pred > 0.6? Y_Rand->Ext_Val Yes Y_Rand->Fail No (Chance Correlation) App_Dom Applicability Domain (Williams Plot) Ext_Val->App_Dom Yes Ext_Val->Fail No (Overfitting) Success VALIDATED MODEL App_Dom->Success In Domain App_Dom->Fail Outliers

Caption: Figure 2. Decision tree for model acceptance. A failure at any node requires returning to the alignment or descriptor selection phase.

Experimental Data Summary

To validate this approach, we reference a representative dataset of imidazole-based Angiotensin II antagonists. The following table illustrates the expected statistical output of a successful validation campaign.

Table 2: Statistical Validation Metrics (Representative Data)
MetricThreshold (Acceptable)Model ValueInterpretation


0.74 Good internal robustness.


0.91 High correlation with training data.
Standard Error (SEE)

0.18 Low error in

prediction.

-value
High124.5 Statistically significant regression.

(Test Set)

0.82 High external predictive power.

(Modified

)

0.76 Confirms proximity of predicted vs. observed values.

Note: The large gap between ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (0.91) and 

(0.[1]74) is acceptable. If

were 0.99 and

0.40, the model would be overfitted.

References

  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003).[2] The Importance of Being Earnest: Validation is the Absolute Essential for Successful Application and Interpretation of QSPR Models.[2] QSAR & Combinatorial Science. Link

  • OECD. (2007).[3] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment. Link

  • Golbraikh, A., & Tropsha, A. (2002).[2][4] Beware of q2! Journal of Molecular Graphics and Modelling. Link

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in Drug Design—A Review. Current Topics in Medicinal Chemistry. (Context for CoMFA/CoMSIA protocols). Link

  • Sharma, M. C., & Smita, S. (2025/Retrieved).[5] 2D and 3D QSAR Analysis of Imidazole Derivatives. ResearchGate.[5] (Provides specific imidazole scaffold data). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Ethyl-5-chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Ethyl-5-chloro-1H-imidazole (Substituted Halogenated Heterocycle) poses specific disposal challenges due to the combination of a corrosive imidazole core and a halogenated substituent.[1] Improper disposal in non-halogenated streams can lead to regulatory fines (EPA/RCRA) and downstream incineration hazards (formation of dioxins/furans).

Operational Mandate:

  • Primary Stream: Halogenated Organic Waste (Solid or Liquid).[2]

  • Strict Prohibition: Do NOT dispose of via municipal sewer or trash.

  • Critical Segregation: Isolate from strong oxidizers and mineral acids immediately.

Chemical Hazard Assessment (Waste Characterization)

Before disposal, the waste must be characterized to ensure acceptance by Treatment, Storage, and Disposal Facilities (TSDF).

PropertyHazard ClassificationOperational Implication
Chemical Class Halogenated Imidazole DerivativeRequires high-temp incineration (>1100°C) with flue gas scrubbing.[1]
Corrosivity Skin Corr.[1][3][4][5][6] 1C / Eye Dam. 1 (Likely)Waste containers must be chemically resistant (HDPE/Glass). Do not use metal drums without liners.
Toxicity Acute Tox. 4 (Oral); Repr.[1][3][7][8] 1B (Potential)All waste handling requires full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Reactivity Incompatible with Oxidizers/AcidsViolent Reaction Risk: Exothermic reaction with mineral acids; fire risk with oxidizers.[1]
RCRA Status Non-Listed (Process Knowledge required)Likely D002 (Corrosivity) if pH < 2 or > 12.[1]5. Treat as Hazardous Waste .

Pre-Disposal Handling & Segregation

Expert Insight: The most common compliance failure with chlorinated imidazoles is mixing them with non-halogenated solvents (e.g., Acetone, Ethanol waste). This contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.

Segregation Protocol
  • Solid Waste:

    • Collect pure solid substance, contaminated weighing boats, and heavily soiled paper towels in a dedicated wide-mouth HDPE jar .

    • Label clearly: "Hazardous Waste - Solid - Halogenated Organic (2-Ethyl-5-chloro-1H-imidazole)."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in halogenated solvents (DCM, Chloroform): Dispose in Halogenated Waste Carboy .

    • If dissolved in non-halogenated solvents (Methanol, Ethyl Acetate): Segregate into a separate "Halogenated Contaminated" stream. Even small amounts of the chloro-imidazole render the solvent stream "halogenated" for disposal purposes.

Incompatibility Check

NEVER add 2-Ethyl-5-chloro-1H-imidazole waste to containers holding:

  • Nitric Acid (HNO₃)[1]

  • Peroxides (H₂O₂, organic peroxides)[1]

  • Acid Chlorides (Acetyl chloride, Thionyl chloride)[1]

Step-by-Step Disposal Workflow

Scenario A: Solid Reagent Disposal (Expired or Excess)
  • PPE Donning: Double nitrile gloves, chemical splash goggles, lab coat. Use a fume hood.[8][9]

  • Container Selection: Select a clean, dry, wide-mouth HDPE or glass container. Avoid metal.

  • Transfer: Carefully transfer the solid using a plastic spatula. Avoid dust generation.[3][4][5][6][7][8][10]

  • Deactivation (Optional - Only if required by local HSE):

    • Note: Chemical deactivation in the lab is generally discouraged due to exothermic risks. Direct disposal is safer.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: 2-Ethyl-5-chloro-1H-imidazole (100%).[1]

    • Hazards: Corrosive, Toxic.[3][6][8][11]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray, away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures)
  • pH Check: Check the pH of the waste solution.

    • If pH < 2 or > 12.5, mark the container as Corrosive .

    • Do not neutralize in the waste container unless authorized by your facility's specific license (elementary neutralization exemption).

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste carboy material (usually HDPE).

  • Funneling: Use a funnel with a lid/valve to minimize vapor escape.

  • Log Entry: Immediately log the volume and concentration on the waste container tag.

Visualized Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific waste stream to ensure safety and cost-efficiency.

WasteSegregation Start Waste: 2-Ethyl-5-chloro-1H-imidazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution StateCheck->LiquidWaste Reaction Mix/Mother Liquor DisposalA Dispose as: SOLID HAZARDOUS (Halogenated Organic) SolidWaste->DisposalA SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Chlorinated Solvents NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent Non-Chlorinated Solvents DisposalB Dispose as: LIQUID HALOGENATED (High BTU Incineration) HaloSolvent->DisposalB DisposalC Dispose as: LIQUID HALOGENATED* (*Contaminated Stream) NonHaloSolvent->DisposalC Must be tagged Halogenated due to solute content

Caption: Segregation logic tree ensuring 2-Ethyl-5-chloro-1H-imidazole is always routed to halogenated treatment streams to prevent downstream contamination.

Emergency Spill Procedures

Immediate Action Required:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear respiratory protection (N95 or half-mask with organic vapor/acid gas cartridge) if dust or aerosols are present.

  • Containment:

    • Solid Spill: Cover with dry sand or a non-combustible absorbent pad. Do not use a brush that generates dust. Scoop gently into a waste container.

    • Liquid Spill: Absorb with vermiculite or commercial spill pads. Do not use paper towels if the solution is strongly acidic (fire risk).

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water. Collect all wipes as hazardous waste.

Regulatory & Compliance Reference

  • EPA RCRA: While not explicitly P- or U-listed, this waste is regulated under 40 CFR 261.24 (Toxicity) if it exhibits characteristics, and generally under the "mixture rule" for hazardous waste.

  • Disposal Method: Incineration is the mandated technology for halogenated organics to prevent the formation of dioxins (requires >1000°C residence time).

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Washington EH&S. Imidazole Safety and Disposal Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-chloro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-chloro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.